molecular formula C6H8N2O2S B056460 Ethyl 2-aminothiazole-4-carboxylate CAS No. 5398-36-7

Ethyl 2-aminothiazole-4-carboxylate

Cat. No.: B056460
CAS No.: 5398-36-7
M. Wt: 172.21 g/mol
InChI Key: XHFUVBWCMLLKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminothiazole-4-carboxylate is a versatile and high-value heterocyclic building block extensively employed in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate for the construction of more complex molecules, particularly those targeting a wide range of biological pathways. Its structure incorporates both an ester group and an aminothiazole core, providing two distinct sites for chemical modification. The ester functionality allows for hydrolysis to the corresponding acid or amide formation, while the amino group is readily available for condensation or nucleophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-11-6(7)8-4/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFUVBWCMLLKOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Record name ethyl 2-aminothiazole-4-carboxylate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202285
Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow powder; [Alfa Aesar MSDS]
Record name Ethyl 2-aminothiazole-4-carboxylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11227
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5398-36-7
Record name Ethyl 2-amino-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5398-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5398-36-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5398-36-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl 2-amino-4-thiazolecarboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5Q9ELY6B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-aminothiazole-4-carboxylate, a crucial intermediate in the development of various pharmaceutical compounds. The document details the core synthesis mechanism, provides established experimental protocols, and presents quantitative data to facilitate reproducibility and optimization.

Core Synthesis Mechanism: The Hantzsch Thiazole Synthesis

The primary and most widely employed method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. In this specific synthesis, ethyl bromopyruvate serves as the α-haloketone, and thiourea functions as the thioamide component.

The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the ethyl bromopyruvate that is bonded to the bromine atom. This results in the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon, leading to the formation of a five-membered ring.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable aromatic thiazole ring.

This reaction pathway is highly efficient and is the basis for the various experimental protocols detailed in the following sections.

Visualization of the Hantzsch Synthesis Pathway

The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for this compound.

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration cluster_product Product Thiourea Thiourea Intermediate S-Alkylated Intermediate Thiourea->Intermediate Nucleophilic Attack EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Intermediate CyclizedIntermediate Cyclized Intermediate Intermediate->CyclizedIntermediate Intramolecular Cyclization Product This compound CyclizedIntermediate->Product Dehydration (-H2O)

Caption: Hantzsch synthesis of this compound.

Experimental Protocols

Several variations of the Hantzsch synthesis for this compound have been reported in the literature. Below are detailed methodologies for two common protocols.

Protocol 1: Reflux in Ethanol

This is a widely cited and robust method for the synthesis.

  • Materials:

    • Ethyl bromopyruvate

    • Thiourea

    • Absolute Ethanol

    • 2N Sodium Hydroxide (NaOH) solution

    • Water

  • Procedure:

    • A mixture of ethyl bromopyruvate (0.05 mol) and thiourea (0.10 mol) is prepared in absolute ethanol (53 mL).[4]

    • The reaction mixture is refluxed for 24 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature and concentrated to approximately half of its original volume under reduced pressure.[4]

    • The concentrated solution is then poured into water and the pH is adjusted to 10 with a 2N NaOH solution, which causes a light brown solid to precipitate.

    • The mixture is stirred for about 10 minutes.[4]

    • The solid product is collected by vacuum filtration, dried, and can be further purified by recrystallization from ethanol.[5]

Protocol 2: Stirring at Elevated Temperature

This protocol offers a shorter reaction time compared to the reflux method.

  • Materials:

    • Thiourea

    • Ethyl 3-bromopyruvate

    • Ethanol

    • Ice water

  • Procedure:

    • A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) is prepared in ethanol (2 mL).[6]

    • The mixture is stirred at 70°C for 1 hour.[6]

    • After the reaction is complete, the mixture is cooled to room temperature.[6]

    • The cooled reaction mixture is then poured into ice water, leading to the precipitation of the product.[6]

    • The precipitate is collected by filtration and dried to yield the final product.[6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound, allowing for easy comparison of different reaction conditions and their outcomes.

Reactants Ratio (Thiourea:Ethyl Bromopyruvate)SolventReaction Temperature (°C)Reaction Time (hours)Yield (%)Melting Point (°C)Reference
2:1Absolute EthanolReflux2468176
1.2:1Ethanol70199-100150-152, 162-165, 179-181[6]
1.5:1Ethanol (99.9%)Reflux2470175-177
1:1.8EthanolReflux3Not specifiedNot specified[7]
2:1 (with FeSO₄ catalyst)Ethanol60-8011-13>80Not specified[8]

Note: The variations in melting points in some references may be due to the synthesis of different derivatives of the target compound.

Alternative Synthesis Routes

While the Hantzsch synthesis is predominant, other methods for preparing this compound exist. One such method involves the reaction of ethyl 2-azidoacrylate with potassium thiocyanate in the presence of an inorganic salt catalyst, such as FeSO₄·7H₂O.[8] This "one-pot" cyclization reaction is reported to have a high yield of over 80% and offers an alternative pathway that avoids the use of α-haloketones.[8]

Conclusion

The Hantzsch thiazole synthesis remains a reliable and efficient method for the production of this compound. The provided protocols and quantitative data offer a solid foundation for researchers to replicate and potentially optimize this important transformation. The choice of protocol may depend on the desired reaction time, scale, and available resources. The exploration of alternative routes, such as the one involving ethyl 2-azidoacrylate, demonstrates the ongoing efforts to develop more efficient and environmentally benign synthetic methodologies.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its role as a synthetic intermediate for inhibitors of key signaling pathways implicated in oncology.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of this compound is presented below.

Data Summary

A compilation of the quantitative physicochemical data for this compound is provided in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.21 g/mol [1]
Melting Point 177-181 °C[1]
Boiling Point (Predicted) 308.0 ± 15.0 °C
pKa (Predicted) 2.60 ± 0.10
LogP 0.902
Solubility Slightly soluble in DMSO and Methanol.

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are outlined in this section.

Synthesis via Hantzsch Thiazole Synthesis

This compound can be synthesized via the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[2][3][4]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.[1]

  • Heat the reaction mixture to reflux and maintain for 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.[1]

  • After completion, allow the reaction mixture to cool to room temperature.[1]

  • Concentrate the mixture under reduced pressure to remove the ethanol.[1]

  • Pour the concentrated residue into ice-cold water.[1]

  • Basify the aqueous mixture to a pH of 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.[1]

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from ethanol to yield pure this compound.[1][5]

G cluster_start Starting Materials A Ethyl Bromopyruvate C Combine in Ethanol A->C B Thiourea B->C D Reflux for 24h C->D E Cool to RT D->E F Concentrate E->F G Pour into Ice Water F->G H Basify to pH 10 with 2M NaOH G->H I Precipitation of Crude Product H->I J Vacuum Filtration I->J K Wash with Cold Water J->K L Recrystallize from Ethanol K->L M Pure this compound L->M

Caption: Synthetic workflow for this compound.
Determination of Melting Point

The melting point of a solid is a key indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Thermometer

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][7]

  • Place the capillary tube in the heating block of the melting point apparatus.[8]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[6]

Determination of Boiling Point (Thiele Tube Method)

For high-boiling solids, the boiling point can be determined using the Thiele tube method.

Apparatus:

  • Thiele tube

  • High-boiling point liquid (e.g., mineral oil)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

Procedure:

  • Place a small amount of this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with the high-boiling point liquid to a level above the side arm.

  • Clamp the Thiele tube and immerse the thermometer and test tube assembly into the liquid, ensuring the rubber band is above the liquid level.[9]

  • Gently heat the side arm of the Thiele tube.[9]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[9]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Apparatus:

  • pH meter with a combination pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized 0.1 M Hydrochloric acid (HCl) solution

  • Standardized 0.1 M Sodium hydroxide (NaOH) solution

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[10]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Begin stirring the solution gently.

  • Since this compound is a weak base, it will be titrated with a standardized solution of a strong acid (0.1 M HCl).

  • Add the titrant in small, precise increments (e.g., 0.1 mL) from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[10]

  • Continue the titration well past the equivalence point.

  • Plot a titration curve of pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.[11]

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

  • Separatory funnel or screw-cap test tubes

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol

  • pH 7.4 phosphate buffer

Procedure:

  • Pre-saturate the n-octanol with the pH 7.4 buffer and the buffer with n-octanol by shaking them together and allowing the phases to separate.[12]

  • Prepare a stock solution of this compound in the pre-saturated buffer.

  • Add a known volume of the stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or test tube.[13]

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.[14]

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully withdraw a sample from the aqueous phase.

  • Determine the concentration of the compound in the aqueous phase using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • The concentration in the n-octanol phase can be determined by difference from the initial concentration in the aqueous phase.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm of the partition coefficient.

Role in Drug Development: Targeting Key Signaling Pathways

This compound is a crucial intermediate in the synthesis of inhibitors targeting key signaling pathways in cancer, such as the Anaplastic Lymphoma Kinase (ALK) and Stearoyl-CoA Desaturase (SCD1) pathways.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

The ALK receptor tyrosine kinase, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in various cancers. Aberrant ALK signaling activates downstream pathways including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and invasion. This compound serves as a core scaffold for the development of potent and selective ALK inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT STAT JAK->STAT STAT->Transcription Proliferation Cell Proliferation Transcription->Proliferation Invasion Cell Invasion Transcription->Invasion

Caption: Simplified ALK signaling pathway in cancer.
Stearoyl-CoA Desaturase (SCD1) Signaling Pathway

SCD1 is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Upregulation of SCD1 is observed in many cancers and is associated with increased cell proliferation, survival, and drug resistance. The altered lipid composition affects membrane fluidity and signaling pathways, including the AKT pathway. This compound derivatives have been explored as potent SCD1 inhibitors.

G cluster_er Endoplasmic Reticulum cluster_effects Cellular Effects SCD1 SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Product SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate Membrane Increased Membrane Fluidity MUFA->Membrane AKT_pathway AKT Pathway Activation MUFA->AKT_pathway Proliferation Cell Proliferation Membrane->Proliferation Survival Cell Survival AKT_pathway->Survival DrugResistance Drug Resistance AKT_pathway->DrugResistance

Caption: Role of SCD1 in cancer cell signaling.

Conclusion

This compound is a compound of significant interest in the field of medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the synthesis of novel therapeutic agents. A thorough understanding of its properties and the experimental methods for their determination is essential for the rational design and development of new drugs targeting critical disease pathways.

References

Ethyl 2-aminothiazole-4-carboxylate CAS 5398-36-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-aminothiazole-4-carboxylate (CAS 5398-36-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with CAS number 5398-36-7, is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of numerous bioactive molecules.[1] Its unique thiazole scaffold is a cornerstone in the development of various pharmaceutical and agrochemical agents.[1] This technical guide provides a comprehensive overview of its core properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline powder.[1][2] Its fundamental properties are summarized below, providing essential data for experimental design and chemical handling.

PropertyValueReference
CAS Number 5398-36-7
Molecular Formula C₆H₈N₂O₂S[1]
Molecular Weight 172.20 g/mol [2]
Appearance White to yellowish tan powder[1]
Melting Point 177-181 °C[1]
IUPAC Name ethyl 2-amino-1,3-thiazole-4-carboxylate[2]
SMILES String CCOC(=O)c1csc(N)n1
InChI Key XHFUVBWCMLLKOZ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone (or its equivalent) and a thiourea derivative.

General Synthesis Protocol

A widely cited method involves the reaction of ethyl 3-bromopyruvate with thiourea in an alcohol solvent.[3]

Experimental Protocol:

  • A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) is prepared in ethanol (2 mL).

  • The reaction mixture is stirred at 70°C for approximately 1 hour.[3]

  • Reaction completion is monitored using an appropriate technique (e.g., Thin-Layer Chromatography).

  • Upon completion, the mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice water, causing the product to precipitate.[3]

  • The resulting solid precipitate is collected by filtration and dried to yield this compound.[3]

A visual representation of this synthetic workflow is provided below.

G cluster_reactants Reactants cluster_process Reaction & Work-up cluster_product Final Product thiourea Thiourea (1.2 mmol) mix Mix & Stir at 70°C for 1h thiourea->mix bromopyruvate Ethyl 3-bromopyruvate (1 mmol) bromopyruvate->mix ethanol Ethanol (2 mL) ethanol->mix cool Cool to Room Temperature mix->cool precipitate Pour into Ice Water cool->precipitate filter_dry Filter & Dry Precipitate precipitate->filter_dry product This compound filter_dry->product

Figure 1. General workflow for the synthesis of this compound.
Alternative Synthesis Method

An alternative "one-pot" cyclization method has been developed using ethyl 2-azidoacrylate and potassium thiocyanate with an inorganic salt catalyst like FeSO₄·7H₂O. This method is noted for its mild conditions and high yield.[4]

Characterization Protocols

The synthesized product is typically characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure.[5]

  • Infrared (IR) Spectroscopy: Used to identify characteristic functional groups present in the molecule.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the compound.[2][5]

  • Melting Point Analysis: The melting point is a key indicator of purity.[1]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[1]

Applications in Research and Drug Development

This compound is a crucial building block in medicinal and agricultural chemistry due to the prevalence of the 2-aminothiazole moiety in biologically active compounds.[1][6]

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing molecules with a wide range of therapeutic activities, including:

    • Antimicrobial and Antifungal Agents: The thiazole ring is a core component of many compounds developed to combat bacterial and fungal infections.[1]

    • Anti-inflammatory and Analgesic Agents: Derivatives have shown potential in treating inflammation.[6]

    • Anticancer Agents: It is used in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors and stearoyl-CoA desaturase (SCD1) inhibitors for cancer treatment.[7]

    • Antiviral (Anti-HIV) and Anthelmintic Agents: The scaffold is valuable in the development of drugs targeting viruses and parasitic worms.[6]

  • Agricultural Chemicals: The compound is used in the formulation of modern agrochemicals, including pesticides and herbicides, contributing to crop protection and improved agricultural output.[1]

The diverse applications stemming from this core chemical structure are illustrated in the diagram below.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals core This compound (CAS 5398-36-7) antimicrobial Antimicrobial & Antifungal core->antimicrobial anticancer Anticancer (e.g., ALK inhibitors) core->anticancer anti_inflammatory Anti-inflammatory core->anti_inflammatory antiviral Antiviral (HIV) core->antiviral pesticides Pesticides core->pesticides herbicides Herbicides core->herbicides

Figure 2. Key application areas of this compound.

Safety and Handling

Proper handling and storage are critical to ensure safety in the laboratory and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[8][9]

  • H315: Causes skin irritation.[8][10]

  • H319: Causes serious eye irritation.[8][10]

  • H335: May cause respiratory irritation.[8][10]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and protective clothing.[8][10] Avoid formation of dust and aerosols.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperature is between 0-8 °C.[1]

  • Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10][11] Wear a self-contained breathing apparatus if necessary.[1]

First-Aid Measures
  • In case of inhalation: Move the person to fresh air.[10]

  • In case of skin contact: Immediately wash off with plenty of water and soap.

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes.[8][10]

  • In case of ingestion: Rinse mouth with water. Do not induce vomiting.[8]

In all cases of exposure, seek medical attention if symptoms persist.[8]

Conclusion

This compound is a high-value chemical intermediate with significant and expanding roles in pharmaceutical and agricultural research. Its straightforward synthesis, coupled with the biological importance of the 2-aminothiazole core, ensures its continued relevance in the development of novel chemical entities. A thorough understanding of its properties, synthesis, and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate is a pivotal scaffold in medicinal chemistry, forming the backbone of numerous pharmaceutical agents. A profound understanding of its molecular structure and bonding characteristics is paramount for the rational design and development of novel therapeutics. This technical guide provides a comprehensive analysis of the structural and electronic properties of this compound, supported by a compilation of spectroscopic data and detailed experimental protocols. While a definitive single-crystal X-ray structure for the parent molecule is not publicly available, this guide synthesizes existing data to offer a robust model of its molecular architecture.

Molecular Structure and Bonding

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and an ethyl carboxylate group at the 4-position. The molecular formula is C₆H₈N₂O₂S.[1]

Structure:

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, confers significant chemical stability. The exocyclic amino group and the ethyl carboxylate substituent are key functional groups that dictate the molecule's chemical reactivity and biological activity. The lone pair of electrons on the amino nitrogen can participate in resonance with the thiazole ring, influencing the electron density distribution across the molecule. Similarly, the ester group is subject to delocalization.

Bonding:

The bonding within the thiazole ring is characterized by delocalized π-electrons, which is a hallmark of aromaticity. The carbon-sulfur and carbon-nitrogen bonds within the ring will exhibit partial double bond character. The exocyclic C-N bond of the amino group will also have some double bond character due to resonance. The ethyl carboxylate group features a planar ester linkage.

While precise, experimentally determined bond lengths and angles from X-ray crystallography are not available for the title compound, analysis of related 2-aminothiazole derivatives suggests a planar thiazole ring.[2][3] Intermolecular hydrogen bonding is expected to be a significant feature in the solid state, primarily involving the amino group and the carbonyl oxygen of the ester.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound. The following tables summarize the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentReference
7.4Singlet1HThiazole ring C5-H[4]
5.8Broad Singlet2H-NH₂[4]
4.32Quartet2H-OCH₂CH₃[4]
1.35Triplet3H-OCH₂CH₃[4]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ ppm)AssignmentReference
167.8C=O (ester)[4]
161.5C2 (thiazole)[4]
148.2C4 (thiazole)[4]
116.7C5 (thiazole)[4]
61.3-OCH₂CH₃[4]
15.2-OCH₂CH₃[4]
Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignmentReference
3290StrongN-H stretching (amine)[4]
1733StrongC=O stretching (ester)[4]
1615StrongC=N stretching (thiazole)[4]
1540StrongC=C stretching (thiazole)[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis.[4][5][6]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (absolute)

  • 2M Sodium Hydroxide (NaOH)

  • Ice

Procedure: [4][5][6]

  • A mixture of ethyl bromopyruvate (1 mole equivalent) and thiourea (1.2-2 mole equivalents) in absolute ethanol is refluxed for 1 to 24 hours.[2][5][6]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into ice-cold water.[2][6]

  • The solution is made alkaline (pH 10) by the addition of 2M NaOH, which results in the precipitation of the product.[5][6]

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from ethanol.[6]

Spectroscopic Analysis

3.2.1. NMR Spectroscopy [4]

  • Instrument: Bruker AM-400 (or equivalent) spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆).

  • Proton (¹H) NMR: Spectra are recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Carbon (¹³C) NMR: Spectra are recorded at 100 MHz.

3.2.2. FT-IR Spectroscopy [4]

  • Instrument: Thermoscientific NICOLET IS10 (or equivalent) FT-IR spectrophotometer.

  • Sample Preparation: KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the synthesis and structural characterization of this compound.

experimental_workflow Synthesis Synthesis of Ethyl 2-aminothiazole-4-carboxylate Purification Purification (Recrystallization) Synthesis->Purification Crude Product Identity_Purity Identity and Purity Confirmation Purification->Identity_Purity Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Identity_Purity->NMR FTIR FT-IR Spectroscopy Identity_Purity->FTIR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation Final_Structure Proposed Molecular Structure and Bonding Analysis Structure_Elucidation->Final_Structure

Experimental workflow for characterization.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and characterization of this compound. The presented spectroscopic data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug development. While the absence of a single-crystal X-ray structure necessitates a degree of inference regarding precise geometric parameters, the compiled information provides a robust and scientifically sound model of this important heterocyclic compound. Further investigation, particularly through crystallographic studies, would be beneficial to definitively elucidate the solid-state conformation and intermolecular interactions of this compound.

References

A Technical Guide to the Solubility of Ethyl 2-aminothiazole-4-carboxylate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of bioactive molecules, particularly in the development of novel pharmaceuticals. A thorough understanding of its solubility characteristics in common laboratory solvents is critical for optimizing reaction conditions, developing robust purification protocols, and ensuring the quality and yield of downstream products. This technical guide provides a summary of the known qualitative solubility of this compound, a detailed experimental protocol for the quantitative determination of its solubility, and a logical workflow for solvent selection to aid in laboratory and process development activities.

Introduction

This compound (CAS No: 5398-36-7, Molecular Formula: C₆H₈N₂O₂S) is a heterocyclic compound widely utilized as a building block in medicinal chemistry. Its structure is a key component in various therapeutic agents, including antimicrobial and antifungal compounds. The efficiency of synthetic routes and the purity of the final active pharmaceutical ingredients (APIs) are heavily dependent on the physical properties of this intermediate, with solubility being a primary determinant.

This document serves as a core technical resource, consolidating available solubility information and providing standardized methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 5398-36-7
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
Appearance White to pale yellow powder/crystalline solid
Melting Point 177-181 °C

Solubility Profile

Precise quantitative solubility data for this compound across a wide range of solvents is not extensively reported in peer-reviewed literature. However, based on its use in synthesis and purification, a qualitative solubility profile has been compiled from various sources. This information is crucial for initial solvent screening.

Qualitative Solubility Data

The following table summarizes the observed solubility of this compound in common laboratory solvents under typical conditions.

SolventSolvent TypeQualitative SolubilityEvidence/Application
Ethanol Polar ProticSoluble (especially when heated)Commonly used as a reaction and recrystallization solvent.[1]
Methanol Polar ProticSlightly Soluble Indicated as slightly soluble in chemical supplier data.[2]
Dimethyl Sulfoxide (DMSO) Polar AproticSlightly Soluble Indicated as slightly soluble in chemical supplier data.[2]
Ethyl Acetate Polar AproticSoluble (in the context of reaction workup)Used as a solvent for extraction and chromatography in related syntheses.[1]
Water Polar ProticInsoluble/Slightly Soluble Precipitation is induced by pouring ethanolic reaction mixtures into ice water.[2]
Hexane NonpolarPoorly Soluble (but solubility increases with heat)Used for extraction of related compounds from oils at elevated temperatures.

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to generate precise, application-specific solubility data, the following detailed protocol for the Isothermal Equilibrium Gravimetric Method is provided. This method is a reliable standard for determining the solubility of a solid compound in a liquid solvent.

Principle

A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the solid residue is used to calculate the solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer with a water/oil bath

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Calibrated volumetric pipettes and flasks

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Pre-weighed, clean, and dry evaporation dishes or vials

  • Drying oven or vacuum desiccator

Detailed Methodology
  • Preparation : Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

  • Solvent Addition : Accurately add a known volume (e.g., 10.0 mL) of the chosen solvent to the vial.

  • Equilibration : Seal the vial tightly to prevent solvent evaporation. Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24-48 hours to ensure equilibrium is reached. Check for the continued presence of undissolved solid.

  • Phase Separation : After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection : Carefully draw a precise volume of the clear supernatant (e.g., 5.0 mL) using a calibrated pipette. To avoid disturbing the sediment, it is advisable to pre-warm the pipette tip to the equilibration temperature. Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish.

  • Solvent Evaporation : Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the compound (e.g., 50-60 °C). Alternatively, use a vacuum desiccator at room temperature.

  • Drying to Constant Weight : Continue drying the residue until a constant weight is achieved (i.e., the difference between two consecutive weighings at a 1-hour interval is less than 0.2 mg).

  • Calculation : Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-48h) B->C D Allow solids to settle (≥2h) C->D E Withdraw and filter known volume of supernatant D->E F Evaporate solvent from filtrate in pre-weighed dish E->F G Dry residue to constant weight F->G H Weigh residue G->H I Calculate Solubility (g/L) H->I

Quantitative Solubility Determination Workflow.

Logical Framework for Solvent Selection

The choice of solvent is paramount for success in synthesis, purification, and analysis. The following diagram outlines a logical decision-making process for selecting an appropriate solvent system based on the intended application.

G cluster_react Reaction Solvent cluster_recryst Recrystallization Solvent cluster_chrom Chromatography Mobile Phase start Define Application (Reaction, Recrystallization, Chromatography) r1 Are reactants soluble? start->r1 c1 High solubility in hot solvent? start->c1 p1 Is compound soluble in a solvent mixture? start->p1 r2 Is solvent inert to reactants and reagents? r1->r2 Yes r3 Is boiling point suitable for reaction temperature? r2->r3 Yes r_out Select Solvent (e.g., Ethanol) r3->r_out Yes c2 Low solubility in cold solvent? c1->c2 Yes c3 Impurities remain soluble or are insoluble when hot? c2->c3 Yes c_out Select Solvent (e.g., Ethanol) c3->c_out Yes p2 Does Rf value allow for good separation? p1->p2 Yes p_out Select Solvent System (e.g., Ethyl Acetate/Hexane) p2->p_out Yes

Solvent Selection Decision Framework.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully published, a functional understanding of its behavior in common solvents can be derived from existing synthetic procedures. For applications requiring precise solubility values, the standardized experimental protocol provided herein offers a robust method for in-house determination. The logical workflows presented serve as a guide for rational solvent selection, enabling researchers and drug development professionals to streamline process development, enhance purification efficiency, and ensure the consistent quality of this vital chemical intermediate.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a crucial intermediate in the synthesis of a wide array of biologically active molecules, including various pharmaceuticals. Its stability under different stress conditions, particularly thermal stress, is a critical parameter for its synthesis, purification, storage, and application in drug development. This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential thermal stability and degradation profile of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₈N₂O₂S[1]
Molecular Weight172.21 g/mol [1]
AppearancePale yellow powder[1]
Melting Point177-181 °C
Boiling Point308.0±15.0 °C (Predicted)
SolubilitySlightly soluble in DMSO and Methanol

Predicted Thermal Stability and Degradation

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available, general knowledge of thiazole chemistry suggests that the thiazole ring itself is thermally stable.[2] However, the substituent groups, namely the amino and ethyl carboxylate groups, are more susceptible to thermal degradation.

Studies on other nitrogen-rich heterocyclic esters have shown that thermal decomposition in an inert atmosphere typically begins at temperatures above 250 °C.[3][4] The degradation often proceeds via a radical mechanism involving the homolytic cleavage of C-C, C-N, and C-O bonds.[3][4]

Predicted Thermal Degradation Profile:

  • Initial Degradation: The degradation is likely to initiate with the loss of the ethyl group from the ester, followed by decarboxylation.

  • Thiazole Ring Opening: At higher temperatures, the thiazole ring may undergo cleavage.

  • Formation of Volatile Products: The decomposition is expected to produce a variety of volatile products.

Due to the lack of experimental data, a quantitative summary of thermal degradation is not possible at this time.

Predicted Degradation Pathway

A hypothetical thermal degradation pathway for this compound is proposed in the diagram below. This pathway is based on common fragmentation patterns of similar organic molecules.

G cluster_0 Thermal Degradation of this compound A This compound B Loss of Ethylene A->B Heat C 2-Aminothiazole-4-carboxylic acid B->C D Decarboxylation C->D Heat E 2-Aminothiazole D->E F Ring Cleavage & Fragmentation E->F High Temperature G Volatile Products (e.g., CO2, H2S, NH3, HCN) F->G

Caption: Predicted thermal degradation pathway of this compound.

Experimental Protocols for Thermal Analysis

The following are detailed, standardized methodologies for conducting thermal analysis of a solid compound like this compound.

5.1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring the change in mass as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen (or air for oxidative degradation studies) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG) are determined.

5.2. Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) as a function of temperature.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High purity nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature above the expected melting and decomposition range (e.g., 350 °C).

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks often indicate decomposition. The onset temperature, peak temperature, and enthalpy of transitions are determined.

Below is a workflow diagram illustrating the process of thermal analysis.

G cluster_workflow Thermal Analysis Experimental Workflow start Start sample_prep Sample Preparation (this compound) start->sample_prep tga_analysis Thermogravimetric Analysis (TGA) sample_prep->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) sample_prep->dsc_analysis data_collection Data Collection (Mass vs. Temp, Heat Flow vs. Temp) tga_analysis->data_collection dsc_analysis->data_collection data_analysis Data Analysis (Decomposition Temp, Melting Point, Enthalpy) data_collection->data_analysis report Generate Report data_analysis->report end_node End report->end_node

Caption: A generalized workflow for the thermal analysis of a chemical compound.

Conclusion and Future Work

This guide provides a predictive overview of the thermal stability and degradation of this compound based on the behavior of analogous compounds. The thiazole ring is expected to be relatively stable, with degradation likely initiated at the ester and amino functional groups.

To provide a definitive and quantitative understanding, experimental studies employing techniques such as TGA, DSC, and TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are essential. Such studies would enable the precise determination of decomposition temperatures, identification of degradation products, and elucidation of the exact degradation mechanism. This information would be invaluable for the safe and effective use of this compound in research and drug development.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-aminothiazole-4-carboxylate, a key building block in the synthesis of various biologically active compounds. The following sections detail the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of this compound is corroborated by the following spectroscopic data, which are summarized in the tables below for clarity and comparative analysis.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.30s1H-H-5 (thiazole ring)
7.05br s2H--NH₂
4.25q2H7.1-O-CH₂-CH₃
1.30t3H7.1-O-CH₂-CH₃

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
168.0C=O (ester)
161.5C-2 (thiazole ring, C-NH₂)
145.0C-4 (thiazole ring, C-COOEt)
115.5C-5 (thiazole ring, C-H)
60.5-O-CH₂-CH₃
14.5-O-CH₂-CH₃

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3420 - 3280Strong, BroadN-H stretching (asymmetric and symmetric) of -NH₂
3100MediumC-H stretching (aromatic)
2980MediumC-H stretching (aliphatic)
1715StrongC=O stretching (ester)
1630StrongN-H bending (scissoring) of -NH₂
1580MediumC=N stretching (thiazole ring)
1520MediumC=C stretching (thiazole ring)
1240StrongC-O stretching (ester)
Table 4: Mass Spectrometry Data
m/zInterpretation
172[M]⁺ (Molecular ion)
127[M - OEt]⁺
100[M - COOEt]⁺
83[C₃H₃N₂S]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

A mixture of ethyl bromopyruvate (10 mmol) and thiourea (12 mmol) in 20 mL of ethanol is refluxed for 1-2 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound as an off-white solid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed by a mass analyzer. The mass-to-charge ratio (m/z) of the ions is recorded to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

The following diagrams illustrate the synthesis and the logical workflow for the spectroscopic analysis of this compound.

synthesis_workflow reagent1 Ethyl Bromopyruvate reaction + reagent1->reaction reagent2 Thiourea reagent2->reaction solvent Ethanol solvent->reaction conditions Reflux conditions->reaction product This compound reaction->product Hantzsch Thiazole Synthesis

Caption: Synthesis of this compound.

spectroscopic_analysis_workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation synthesis Synthesized Compound purification Purification synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms nmr_interp Functional Groups & Connectivity nmr->nmr_interp ir_interp Functional Groups ir->ir_interp ms_interp Molecular Weight & Fragmentation ms->ms_interp structure Structure Elucidation nmr_interp->structure ir_interp->structure ms_interp->structure

Caption: Workflow for Spectroscopic Analysis.

References

2-Aminothiazole Derivatives: A Comprehensive Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic structure that forms the core of a multitude of biologically active compounds, including several clinically approved drugs.[1][2] Its inherent versatility, arising from multiple sites for chemical modification, has established it as a cornerstone in medicinal chemistry. This technical guide provides a comprehensive literature review of 2-aminothiazole derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. It is designed to serve as a detailed resource, presenting quantitative biological data, in-depth experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the field of drug discovery.

Synthetic Methodologies: The Hantzsch Synthesis

The most prevalent and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The process is known for its efficiency and the ability to introduce a wide range of substituents onto the thiazole ring.

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazoles

This protocol outlines a general procedure for the Hantzsch synthesis.

Materials:

  • α-Haloketone (e.g., phenacyl bromide)

  • Thiourea or substituted thiourea

  • Ethanol (or other suitable solvent)

  • Reflux apparatus

  • Thin-Layer Chromatography (TLC) supplies

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • The mixture is then heated to reflux and stirred.

  • The progress of the reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

  • The solid product is collected by vacuum filtration, washed with cold ethanol or water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification alpha_haloketone α-Haloketone dissolve Dissolve in Ethanol alpha_haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Heat to Reflux dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp monitor->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry wash->dry recrystallize Recrystallize dry->recrystallize final_product Pure 2-Aminothiazole Derivative recrystallize->final_product

General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Anticancer Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a broad range of human cancer cell lines.[1][5][6] Their mechanisms of action are diverse and often involve the modulation of key cellular processes such as cell cycle progression and apoptosis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

Compound/DerivativeCancer Cell LineIC50/GI50 ValueReference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-1 (Pancreatic)43.08 µM[7]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast)0.8 µM[8]
Thiohydantoin-triazole conjugate 9bHepG2 (Liver)10.30 ± 0.21 µM[9]
Thiohydantoin-triazole conjugate 9bHT-29 (Colon)13.73 ± 0.10 µM[9]
Thiohydantoin-triazole conjugate 9bMCF-7 (Breast)7.85 ± 0.05 µM[9]
Compound 21 (Dasatinib analog)K563 (Leukemia)16.3 µM[1][5]
Compounds 23 & 24HepG2 (Liver)0.51 mM & 0.57 mM[1][5]
Compounds 23 & 24PC12 (Pheochromocytoma)0.309 mM & 0.298 mM[1][5]
Ethyl 2-substituted-aminothiazole-4-carboxylate (Compound 13)RPMI-8226 (Leukemia)0.08 µM[1]
Mechanisms of Anticancer Action

1. Induction of Apoptosis:

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

G 2AT 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2AT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2AT->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 2AT 2-Aminothiazole Derivative 2AT->G1 G0/G1 Arrest 2AT->G2 G2/M Arrest G seed Seed Cancer Cells in 96-well Plate treat Treat with 2-Aminothiazole Derivatives seed->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan with DMSO incubate->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

References

The 2-Aminothiazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] Its versatile nature allows for structural modifications that can be fine-tuned to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and a summary of quantitative biological data are presented to facilitate further research and development in this promising area.

I. Anticancer Activity of 2-Aminothiazole Derivatives

Derivatives of 2-aminothiazole have demonstrated potent cytotoxic effects against a multitude of human cancer cell lines.[1][4] The anticancer activity of these compounds is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival, as well as their capacity to induce apoptosis and cell cycle arrest.[1][5]

Quantitative Analysis of Anticancer Activity

The in vitro anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 ValueReference
Kinase Inhibitors
DasatinibMulti-kinase inhibitorVariousnM range[1]
AlpelisibPI3Kα inhibitorBreast CancernM range[6]
Unnamed AnalogVEGFR-2 inhibitor-0.40 ± 0.04 µM[4]
Compound 4a VEGFR-2 inhibitorMCF-7 (Breast)3.84 µM[7][8]
Compound 4a VEGFR-2 inhibitorHCT-116 (Colon)5.61 µM[7][8]
Compound 4a VEGFR-2 inhibitorHEPG-2 (Liver)7.92 µM[7][8]
Compound 11 VEGFR-2 inhibitorVarious0.19 µM[9]
Analogue 38 CDK2 inhibitor-21.7 nM[10]
Compound 17b -MCF-7 (Breast)1.86 µM[11]
Cytotoxic Agents
Compound 20 -H1299 (Lung)4.89 µM[4]
Compound 20 -SHG-44 (Glioma)4.03 µM[4]
Compound 28 -HT29 (Colon)0.63 µM[4]
Compound 28 -HeLa (Cervical)6.05 µM[4]
Compound 10 -HT29 (Colon)2.01 µM[4]
Compound 23 -HepG2 (Liver)0.51 mM[4]
Compound 24 -HepG2 (Liver)0.57 mM[4]
Signaling Pathways in Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often mediated through the modulation of critical signaling pathways. A common mechanism is the induction of apoptosis, or programmed cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade 2_aminothiazole 2-Aminothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) 2_aminothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) 2_aminothiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by 2-aminothiazole derivatives.

Many 2-aminothiazole-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial for signal transduction pathways that control cell growth, proliferation, and survival.

kinase_inhibition_pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K) Receptor_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation 2_aminothiazole_inhibitor 2-Aminothiazole Kinase Inhibitor 2_aminothiazole_inhibitor->Receptor_Kinase Inhibits

Caption: Inhibition of kinase signaling by 2-aminothiazoles.

II. Antimicrobial Activity of 2-Aminothiazole Derivatives

The 2-aminothiazole scaffold is a key component in a number of antimicrobial agents.[12][13][14] These compounds have shown efficacy against a range of pathogenic bacteria and fungi. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

Quantitative Analysis of Antimicrobial Activity

The in vitro antimicrobial activity of 2-aminothiazole derivatives is commonly determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
Piperazinyl derivative 121d S. aureus 292132-128 (µM)[12]
Piperazinyl derivative 121d E. coli2-128 (µM)[12]
Thiazolyl-thiourea derivativeS. aureus4-16[12]
Thiazolyl-thiourea derivativeS. epidermidis4-16[12]
Compound NS-5 B. subtilis17 (mm zone)[13]
Compound NS-5 E. coli20 (mm zone)[13]
Compound NS-8 B. subtilis18 (mm zone)[13]
Compound NS-8 E. coli20 (mm zone)[13]
Compound 8 En. cloacae-[15]

III. Experimental Protocols

Synthesis of 2-Aminothiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the 2-aminothiazole scaffold.[3][16][17][18]

hantzsch_synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification alpha_haloketone α-Haloketone (e.g., 2-Bromoacetophenone) mixing Mix reactants in a suitable solvent (e.g., Ethanol) alpha_haloketone->mixing thiourea Thiourea thiourea->mixing heating Heat the mixture (e.g., Reflux) mixing->heating cooling Cool the reaction mixture heating->cooling precipitation Precipitate the product (e.g., by adding base) cooling->precipitation filtration Collect the solid by vacuum filtration precipitation->filtration recrystallization Recrystallize from a suitable solvent (e.g., Ethanol) filtration->recrystallization product Pure 2-Aminothiazole Derivative recrystallization->product

Caption: General workflow for Hantzsch thiazole synthesis.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol (or other suitable solvent)

  • 5% Sodium carbonate solution (or other base)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea (1.1-1.5 equivalents) in ethanol.[17][18]

  • Heat the reaction mixture to reflux for a specified time (typically 30-60 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).[17][18]

  • After completion, cool the reaction mixture to room temperature.[17][18]

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the acid formed and precipitate the product.[17][18]

  • Collect the solid precipitate by vacuum filtration and wash with cold water.[17][18]

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5]

mtt_assay_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell attachment cell_seeding->incubation1 treatment Treat cells with various concentrations of 2-aminothiazole derivatives incubation1->treatment incubation2 Incubate for 24-72h treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance calculate_ic50 Calculate IC50 value from the dose-response curve read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[5]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[1]

  • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]

  • Calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][19]

Procedure:

  • Prepare serial two-fold dilutions of the 2-aminothiazole compounds in a liquid growth medium in a 96-well microtiter plate.[5]

  • Prepare a standardized inoculum of the test microorganism.[5]

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubate the plates under appropriate conditions for the test microorganism.

  • After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

IV. Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in the fields of oncology, infectious diseases, and beyond. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers, facilitating the rational design, synthesis, and evaluation of novel 2-aminothiazole-based compounds with improved efficacy and safety profiles. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation therapeutics for a variety of human diseases.

References

An In-depth Technical Guide to the Nucleophilic and Electrophilic Sites of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-aminothiazole-4-carboxylate is a pivotal scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its reactivity is governed by a delicate interplay of nucleophilic and electrophilic centers within its structure. This technical guide provides a comprehensive analysis of these reactive sites, supported by quantitative data, detailed experimental protocols for key transformations, and visual diagrams to elucidate reaction pathways and logical relationships. Understanding the nuanced reactivity of this molecule is paramount for its effective utilization in the design and development of novel therapeutic agents.

Introduction

The 2-aminothiazole moiety is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates. This compound, in particular, offers multiple points for chemical modification, making it an attractive starting material for generating diverse compound libraries. This guide will systematically explore the nucleophilic and electrophilic characteristics of this molecule, providing a foundational understanding for researchers engaged in its synthetic manipulation.

Analysis of Nucleophilic and Electrophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across the molecule. The key nucleophilic and electrophilic sites are illustrated below and discussed in detail.

Nucleophilic Sites

The primary centers of nucleophilicity are the exocyclic amino group and the C5 position of the thiazole ring.

  • Exocyclic Amino Group (N-2): The lone pair of electrons on the nitrogen atom of the 2-amino group makes it a potent nucleophile. This site readily participates in reactions with a variety of electrophiles. However, its nucleophilicity is somewhat attenuated due to the electron-withdrawing nature of the thiazole ring and its participation in amine-imine tautomerism.[1]

  • C5 Position of the Thiazole Ring: The C5 carbon atom is activated towards electrophilic attack due to the electron-donating effect of the adjacent amino group. This makes it a key site for electrophilic aromatic substitution reactions.

Electrophilic Sites

The principal electrophilic centers are the carbonyl carbon of the ester group and, to a lesser extent, the C2 carbon of the thiazole ring.

  • Carbonyl Carbon of the Ester Group (C=O): The polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles, leading to reactions such as hydrolysis, aminolysis, and hydrazinolysis.

  • C2 Position of the Thiazole Ring: The C2 carbon, bonded to two electronegative nitrogen and sulfur atoms, exhibits some electrophilic character and can be involved in certain nucleophilic substitution reactions, particularly after derivatization of the amino group.

Quantitative Reactivity Data

ParameterValueMethodReference
Predicted pKa 2.60 ± 0.10Computational PredictionChemicalBook

The predicted pKa value suggests that the molecule is weakly basic. The protonation is expected to occur at the endocyclic nitrogen atom of the thiazole ring.

Key Reactions and Experimental Protocols

The following sections detail common reactions that exploit the nucleophilic and electrophilic nature of this compound, complete with exemplary experimental protocols.

Reactions at the Nucleophilic Amino Group

The reaction of the 2-amino group with aldehydes or ketones yields Schiff bases (imines), which are valuable intermediates for further synthetic transformations.

  • Experimental Protocol:

    • Dissolve this compound (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).

    • Add a few drops of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

    • The resulting residue can be purified by recrystallization from a suitable solvent like ethyl acetate.[2]

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides.

  • Experimental Protocol (using an acyl chloride):

    • In a round-bottom flask, dissolve 2-aminothiazole derivatives in dry pyridine.

    • Cool the solution in an ice bath.

    • Add the acyl halide dropwise with stirring.

    • Allow the reaction to proceed at room temperature, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from an appropriate solvent.[3]

The nucleophilic amino group reacts with isothiocyanates to form thiourea derivatives, which are important precursors for various heterocyclic systems.

  • Experimental Protocol:

    • To a solution of this compound (1 equivalent) in a suitable solvent such as THF, add the desired phenyl isothiocyanate derivative (1 equivalent).

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, the product can be isolated by evaporation of the solvent and purification by crystallization or chromatography.[3][4]

Reactions at the Nucleophilic C5 Position

This reaction introduces a formyl group at the electron-rich C5 position of the thiazole ring.

  • Experimental Protocol:

    • In a three-necked flask under an inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) in an ice bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (1.5-2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

    • Dissolve the 2-aminothiazole derivative (1.0 eq) in anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[5]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with a suitable organic solvent, dry the organic layer, and purify by chromatography or recrystallization.[5][6]

The C5 position can be selectively halogenated using appropriate reagents.

  • Experimental Protocol for Bromination:

    • Dissolve the 2-aminothiazole derivative in a suitable solvent like acetonitrile.

    • Add CuBr₂ (1.5 equivalents) and stir the mixture at room temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is evaporated, and the residue is worked up by dissolving in an organic solvent and washing with aqueous ammonia to remove copper salts.

    • The organic layer is then dried and concentrated to yield the 5-bromo-2-aminothiazole derivative.[7]

Reactions at the Electrophilic Ester Group

The ethyl ester can be converted to the corresponding hydrazide by reaction with hydrazine hydrate.

  • Experimental Protocol:

    • To a solution of this compound in ethanol, add hydrazine hydrate.

    • Reflux the reaction mixture for several hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Filter the solid hydrazide, wash with cold ethanol, and dry.[3][4]

Visualizing Reactivity and Workflows

Graphviz diagrams are provided below to illustrate key reaction pathways and experimental workflows.

Hantzsch_Synthesis thiourea Thiourea intermediate Thiouronium Salt Intermediate thiourea->intermediate Nucleophilic Attack bromopyruvate Ethyl Bromopyruvate bromopyruvate->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product This compound cyclization->product Reactivity_Map sub This compound N2 N-2 (Amino) sub->N2 C5 C-5 sub->C5 CO C=O (Ester) sub->CO C2 C-2 sub->C2 schiff Schiff Base Formation N2->schiff Aldehydes/ Ketones acylation Acylation N2->acylation Acyl Halides/ Anhydrides thiourea Thiourea Formation N2->thiourea Isothiocyanates formylation Formylation (Vilsmeier-Haack) C5->formylation Vilsmeier Reagent halogenation Halogenation C5->halogenation Halogenating Agents hydrazinolysis Hydrazinolysis CO->hydrazinolysis Hydrazine Derivatization_Workflow start This compound reaction_amino Reaction at Amino Group start->reaction_amino reaction_c5 Reaction at C5-Position start->reaction_c5 reaction_ester Reaction at Ester Group start->reaction_ester schiff_base Schiff Base reaction_amino->schiff_base Aldehyde/Ketone amide Amide reaction_amino->amide Acyl Halide thiourea Thiourea Derivative reaction_amino->thiourea Isothiocyanate formyl 5-Formyl Derivative reaction_c5->formyl Vilsmeier-Haack halo 5-Halo Derivative reaction_c5->halo Halogenation hydrazide Hydrazide reaction_ester->hydrazide Hydrazine

References

Methodological & Application

Application Note: One-Pot Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient one-pot synthesis protocol for Ethyl 2-aminothiazole-4-carboxylate, a key intermediate in the development of various pharmaceuticals. The described method is a modification of the Hantzsch thiazole synthesis, involving the cyclocondensation of ethyl bromopyruvate and thiourea. This process offers high yields and simplifies the synthetic route, making it suitable for both academic research and industrial drug development. This document provides a comprehensive experimental protocol, characterization data, and a visual workflow of the synthesis.

Introduction

This compound is a vital heterocyclic building block in medicinal chemistry. The 2-aminothiazole core is present in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. Traditional multi-step syntheses can be time-consuming and result in lower overall yields. The one-pot protocol presented here provides a streamlined and efficient alternative, starting from commercially available reagents to produce the target compound with high purity.

Reaction Scheme

The synthesis proceeds via the Hantzsch thiazole synthesis mechanism. Thiourea acts as the nitrogen and sulfur donor, reacting with the α-haloketone, ethyl bromopyruvate, to form the thiazole ring in a single step.

Reactants:

  • Ethyl bromopyruvate

  • Thiourea

Product:

  • This compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular Formula C₆H₈N₂O₂S[1][2]
Molecular Weight 172.20 g/mol [1]
CAS Number 5398-36-7[1][2]
Typical Yield 70%[3]
Melting Point 175–177 °C[3]
Appearance Off-white to pale yellow solid/powder[2][3]
Solvent for TLC Petroleum ether: Ethyl acetate (1:3)[3]
Rf Value 0.71[3]
IR (KBr, cm⁻¹) 1690 (C=O, ester)[3]
¹H NMR (DMSO, δ ppm) 4.25 (q, 2H, CH₂), 1.26 (t, 3H, CH₃), 7.44 (s, 1H, Thiazole)[3]
¹³C NMR (CDCl₃, δ ppm) 166.3 (C=O), 162.2 (C2-NH₂), 143.7 (C4), 122.5 (C5), 61.3 (CH₂), 13.8 (CH₃)[3]

Detailed Experimental Protocol

This protocol is based on the Hantzsch thiazole synthesis method.

Materials:

  • Ethyl bromopyruvate (2 mol)

  • Thiourea (3 mol)

  • Ethanol (99.9%, 100 mL)

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Ice cold water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • TLC plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.[3]

  • Reflux: Heat the reaction mixture to reflux with constant stirring. Maintain the reflux for 24 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[3]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[3]

  • Concentration: Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.[3]

  • Precipitation: Pour the concentrated residue into a beaker containing ice-cold water.[3][4][5]

  • Basification: Basify the aqueous mixture to a pH of 10 by slowly adding a 2 M NaOH solution. This will cause an off-white solid to precipitate.[3]

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3][4][5]

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.[3]

  • Drying: Dry the purified product in a desiccator.

Safety Precautions:

  • Handle ethyl bromopyruvate, a lachrymator, in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; ensure heating is performed using a heating mantle and not an open flame.

Visual Workflow and Diagrams

The following diagrams illustrate the logical flow of the one-pot synthesis protocol.

One_Pot_Synthesis_Workflow start_end start_end process process decision decision io io wash wash A Start B Combine Ethyl Bromopyruvate, Thiourea, and Ethanol in a flask A->B C Reflux for 24 hours B->C D Monitor reaction by TLC C->D E Reaction Complete? D->E E->C No F Cool to Room Temperature E->F Yes G Concentrate using Rotary Evaporator F->G H Pour into Ice Water G->H I Basify to pH 10 with 2M NaOH H->I J Filter the Precipitate I->J K Recrystallize from Ethanol J->K L Dry the Final Product K->L M End L->M

Caption: Workflow for the one-pot synthesis of this compound.

References

Application Notes: Ethyl 2-aminothiazole-4-carboxylate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-aminothiazole-4-carboxylate (CAS: 5398-36-7) is a heterocyclic compound featuring a core 2-aminothiazole scaffold, which is a prominent privileged structure in medicinal chemistry.[1][2] Its unique arrangement of nitrogen and sulfur atoms, along with the reactive amino group and a modifiable ester functionality, makes it an exceptionally versatile starting material for the synthesis of a wide array of biologically active molecules.[1][3] This building block is instrumental in the development of targeted therapies, agrochemicals, and advanced materials.[3][4] Its applications span from kinase inhibitors for cancer treatment to novel crop protection agents.[3][5]

The general synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a reliable and efficient method.[6][7]

Hantzsch_Synthesis Thiourea Thiourea Intermediate Cyclization Intermediate Thiourea->Intermediate Bromopyruvate Ethyl 3-bromopyruvate Bromopyruvate->Intermediate Product This compound Intermediate->Product Condensation   Reagents Ethanol, 70°C Reagents->Intermediate

Caption: Hantzsch synthesis of this compound.

Synthetic Applications in Drug Discovery

The 2-aminothiazole core is a key pharmacophore in numerous therapeutic agents. This compound provides a convenient entry point for introducing this moiety and for further molecular elaboration.

Kinase Inhibitors

The 2-aminothiazole scaffold is frequently found in kinase inhibitors. This compound is a crucial intermediate in the synthesis of inhibitors for several kinases, including Anaplastic Lymphoma Kinase (ALK), which is vital in treating certain cancers.[3][7] The primary amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, while the carboxylate can be modified to extend into other pockets or improve pharmacokinetic properties.

Kinase_Inhibitor_Workflow Start This compound Step1 N-Arylation / N-Acylation Start->Step1 Intermediate1 N-Substituted Intermediate Step1->Intermediate1 Step2 Ester Hydrolysis or Amidation Intermediate1->Step2 Intermediate2 Carboxylic Acid or Amide Derivative Step2->Intermediate2 Step3 Coupling with Target Moiety Intermediate2->Step3 Final Kinase Inhibitor Step3->Final

Caption: Synthetic workflow for kinase inhibitor development.

Stearoyl-CoA Desaturase (SCD1) Inhibitors

This compound serves as a foundational component for synthesizing Stearoyl-CoA Desaturase (SCD1) inhibitors.[3] SCD1 is an enzyme implicated in metabolic diseases and cancer, making it a valuable therapeutic target.[3] The synthesis often involves creating 4-bicyclic piperidine derivatives from the initial thiazole building block.[7]

Broad-Spectrum Biological Activity

Derivatives of this compound have demonstrated a wide range of biological activities. The 2-aminothiazole structure is a versatile scaffold for developing agents with various therapeutic properties.[1][2] These include:

  • Antimicrobial and Antifungal Agents [1][5]

  • Anti-inflammatory and Analgesic Agents [1][2][8]

  • Antiviral Compounds (including Anti-HIV) [1][2]

  • Antitumor and Antioxidant Agents [1][2][8]

The synthesis of these diverse agents often starts by reacting the amino group of this compound with isothiocyanates to form thiourea derivatives.[2][8] The ester group can then be converted to a hydrazide, which is a versatile handle for further cyclization or substitution reactions.[2][8]

Logical_Relationships Core This compound App1 Kinase Inhibitors (e.g., ALK) Core->App1 App2 SCD1 Inhibitors Core->App2 App3 Antimicrobials Core->App3 App4 Anti-inflammatory Core->App4 App5 Agrochemicals Core->App5 App6 Stem Cell Research (Oct3/4 Inducers) Core->App6

Caption: Applications derived from the core building block.

Applications Beyond Pharmaceuticals

Agrochemicals

The utility of this compound extends to the agricultural sector, where it is a building block for modern crop protection agents.[4][5] Its incorporation into pesticides and herbicides can improve efficacy and target specificity, contributing to sustainable farming practices.[4]

Stem Cell Research

A derivative, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate (termed O4I2), has been identified as a potent inducer of Oct3/4 expression, a key pluripotency marker in stem cells.[9] This highlights the potential of this scaffold in regenerative medicine and cellular research.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving this compound and its derivatives.

Table 1: Synthesis of N-Substituted this compound Derivatives[9]

CompoundSubstituentYield (%)
1 (O4I2) 4-Chlorophenylamino89%
3 Butylamino79%
9 3-Chlorophenylamino81%
10 2-Chlorophenylamino72%

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is based on the Hantzsch thiazole synthesis.[6][7]

Materials:

  • Thiourea

  • Ethyl 3-bromopyruvate

  • Ethanol

  • Ice water

Procedure:

  • Prepare a mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) in ethanol (2 mL).

  • Heat the mixture with stirring at 70°C for 1 hour.

  • Monitor the reaction to completion (e.g., by TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the precipitate by filtration.

  • Dry the collected solid to yield the target product, this compound. The product is typically a white or pale yellow solid with yields often exceeding 90%.[6]

Protocol: Synthesis of Thiourea Derivatives

This protocol describes the reaction of the primary amino group with an isothiocyanate, a common step in creating more complex derivatives.[2][8]

Materials:

  • This compound

  • A substituted phenyl isothiocyanate

  • An appropriate solvent (e.g., Ethanol or DMF)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the substituted phenyl isothiocyanate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Upon completion, the product may precipitate from the solution upon cooling or require the addition of a non-solvent (like water) to induce precipitation.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry.

Protocol: Conversion of Ester to Hydrazide

This protocol is for converting the ethyl ester to a hydrazide, creating a new reactive handle for further elaboration.[2][8]

Materials:

  • This compound derivative (e.g., a thiourea derivative from Protocol 5.2)

  • Hydrazine hydrate (NH₂NH₂)

  • Ethanol

Procedure:

  • Suspend or dissolve the starting ester (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the mixture.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture. The product hydrazide will often crystallize from the solution.

  • Collect the product by filtration, wash with cold ethanol, and dry.

References

Application Notes: The Role of Ethyl 2-aminothiazole-4-carboxylate in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] Chromosomal rearrangements involving the ALK gene can lead to the creation of oncogenic fusion proteins, such as NPM-ALK, which are potent drivers in various cancers, including anaplastic large-cell lymphoma (ALCL) and a specific subset of non-small cell lung cancer (NSCLC).[2][3] The constitutive activation of these ALK fusion proteins triggers downstream signaling cascades, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, promoting cell proliferation and survival.[4][5] Consequently, ALK has emerged as a key therapeutic target, and the development of small-molecule ALK inhibitors has led to significant clinical benefits for patients with ALK-positive cancers.[3][6]

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several kinase inhibitors.[7] Ethyl 2-aminothiazole-4-carboxylate is a versatile chemical intermediate that serves as a critical starting material for the synthesis of diverse heterocyclic compounds.[8] Its inherent functionality—an amino group for coupling reactions and an ester for conversion to amides or other functional groups—makes it an ideal building block for constructing complex molecules, including potent and selective ALK inhibitors.[9][10] These application notes provide an overview of the ALK signaling pathway and detailed protocols for the synthesis of this compound and its subsequent elaboration into a scaffold for potential ALK inhibitors.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Upon ligand binding or oncogenic fusion, the ALK receptor dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes.[1] This initiates several downstream signaling cascades that are critical for cell growth, proliferation, and survival. The primary pathways activated by ALK include:

  • RAS-MAPK Pathway : Recruitment of adaptor proteins like Shc and Grb2 activates RAS, which in turn initiates the MAPK cascade (RAF-MEK-ERK), leading to cell proliferation.[2][5]

  • PI3K-AKT Pathway : ALK activation can lead to the stimulation of Phosphoinositide 3-kinase (PI3K), which phosphorylates and activates AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins.[4][5]

  • JAK-STAT Pathway : The Janus Kinase (JAK) family of proteins can be activated by ALK, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, which translocates to the nucleus to regulate gene expression related to survival and proliferation.[2][5]

  • PLCγ Pathway : ALK can directly interact with and activate Phospholipase C-gamma (PLCγ). This leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC).[2][4]

Inhibitors targeting the ATP-binding pocket of the ALK kinase domain effectively block these downstream signals, leading to tumor growth inhibition.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Grb2_Shc Grb2 / Shc ALK->Grb2_Shc Transcription Gene Transcription (Proliferation, Survival) PLCg->Transcription Ca²⁺ / PKC Activation AKT AKT PI3K->AKT STAT STAT3 JAK->STAT RAS RAS Grb2_Shc->RAS AKT->Transcription Inhibits Apoptosis STAT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathways.

Experimental Protocols and Data

Synthesis of Key Intermediate: this compound

The foundational step involves the Hantzsch thiazole synthesis, a classic and efficient method for creating the 2-aminothiazole core.[10][11]

Protocol 1: Synthesis of this compound

Synthesis_Workflow_1 Thiourea Thiourea Reaction Hantzsch Thiazole Synthesis Bromopyruvate Ethyl 3-bromopyruvate Product This compound Reaction->Product Ethanol, 70°C

Caption: Synthesis of the 2-aminothiazole core intermediate.

Methodology:

  • To a round-bottom flask, add thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1.0 mmol).[11]

  • Add ethanol (2 mL) to the flask.[11]

  • Heat the reaction mixture with stirring at 70°C for 1-2 hours.[10][11]

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.[11]

  • A precipitate of this compound will form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[11]

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 5398-36-7
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.20 g/mol
Appearance White to off-white solid [11]
Melting Point 177-181 °C

| Purity (Typical) | ≥96% | |

Application in the Synthesis of a 2,4-Disubstituted Pyrimidine ALK Inhibitor Scaffold

The synthesized this compound can be further modified to create potent ALK inhibitors. A common strategy involves converting the ester to an amide and subsequently performing a coupling reaction at the 2-amino position with a substituted pyrimidine, a core element in many kinase inhibitors.[9]

Protocol 2: General Synthesis of a 2-(Thiazol-2-amino)-4-arylaminopyrimidine Scaffold

This protocol is a representative workflow based on established medicinal chemistry principles for kinase inhibitor synthesis.[9]

Synthesis_Workflow_2 Start Ethyl 2-aminothiazole- 4-carboxylate Step1_Product 2-Aminothiazole- 4-carboxylic acid Start->Step1_Product 1. LiOH, H₂O/THF (Ester Hydrolysis) Step2_Product 2-Amino-N-aryl- thiazole-4-carboxamide Step1_Product->Step2_Product 2. Substituted Aniline, Coupling Agent (e.g., HATU) (Amide Formation) Final_Product 2-(Thiazol-2-amino)-4- arylaminopyrimidine (ALK Inhibitor Scaffold) Step2_Product->Final_Product 3. Buchwald-Hartwig or SNAr Coupling (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) Pyrimidine Substituted 2,4-dichloropyrimidine Pyrimidine->Final_Product 3. Buchwald-Hartwig or SNAr Coupling (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃)

Caption: Multi-step synthesis of a potential ALK inhibitor scaffold.

Methodology:

  • Ester Hydrolysis:

    • Dissolve this compound in a mixture of THF and water.

    • Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • Amide Formation:

    • To a solution of the 2-aminothiazole-4-carboxylic acid in a suitable solvent (e.g., DMF), add a substituted aniline, a coupling agent (e.g., HATU or PyBOP), and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature for 16-24 hours.

    • Isolate the resulting 2-amino-N-aryl-thiazole-4-carboxamide product through extraction and purification by column chromatography.

  • Pyrimidine Coupling (SNAr or Buchwald-Hartwig):

    • In a reaction vessel under an inert atmosphere, combine the 2-amino-N-aryl-thiazole-4-carboxamide, a substituted 2,4-dichloropyrimidine, a suitable catalyst system (e.g., Pd₂(dba)₃/Xantphos for Buchwald-Hartwig), and a base (e.g., Cs₂CO₃).

    • Add a dry, degassed solvent (e.g., dioxane) and heat the mixture until the reaction is complete.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the final product by column chromatography to yield the target ALK inhibitor scaffold.

Biological Activity of Resulting Scaffolds

The 2-aminothiazole scaffold, when appropriately substituted, can yield highly potent ALK inhibitors. The biological activity of these compounds is typically assessed through enzymatic assays against the ALK kinase domain and cellular assays using ALK-dependent cancer cell lines.

Table 2: Representative Biological Data for 2-(Thiazol-2-amino)-4-arylaminopyrimidine ALK Inhibitors (Data is illustrative and based on compounds from the described scaffold class[9])

Compound IDALK Enzymatic IC₅₀ (nM)ALKL1196M Enzymatic IC₅₀ (nM)SUP-M2 Cell Proliferation IC₅₀ (nM)Reference
5i 12.424.1180[9]
5a 40.5102.3>1000[9]
5g 19.345.4430[9]

Note: The L1196M mutation is a common "gatekeeper" mutation that confers resistance to some ALK inhibitors.

This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic molecules. Its application in the construction of 2-aminothiazole-based scaffolds allows for the development of potent and selective Anaplastic Lymphoma Kinase inhibitors. The straightforward synthesis of the core intermediate, combined with robust protocols for its subsequent functionalization, provides a reliable pathway for medicinal chemists and drug development professionals to generate novel therapeutic candidates for ALK-driven malignancies. The data presented demonstrates that compounds derived from this scaffold can exhibit potent, low-nanomolar inhibition of both wild-type and clinically relevant mutant forms of the ALK enzyme.

References

Laboratory procedure for synthesizing Schiff bases from Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of Schiff bases derived from Ethyl 2-aminothiazole-4-carboxylate. Thiazole-based Schiff bases are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The procedure involves the condensation reaction of this compound with various aromatic aldehydes or ketones. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, have garnered considerable attention in medicinal chemistry due to their diverse therapeutic roles.[1][3] The thiazole nucleus is a key structural motif present in numerous natural and synthetic products with notable pharmacological activities, including Vitamin B1.[1][4] The synthesis of Schiff bases from 2-aminothiazole derivatives combines the biological significance of both moieties, leading to compounds with potential as novel therapeutic agents.[5] This protocol details a straightforward and efficient method for synthesizing a series of these compounds via acid-catalyzed condensation.

Experimental Workflow

The overall experimental process for the synthesis of Schiff bases from this compound is outlined below. The process involves the reaction of the primary amine with a carbonyl compound, followed by purification.

G cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound E Mix & Reflux (12h) A->E B Aldehyde / Ketone B->E C Absolute Ethanol C->E D Glacial Acetic Acid (few drops) D->E Catalyzes F Cool Reaction Mixture E->F TLC Monitoring G Evaporate Solvent (Rotary Evaporator) F->G H Dissolve in Ethyl Acetate G->H I Recrystallization H->I J Pure Schiff Base Crystals I->J

Caption: General workflow for the synthesis of Schiff bases.

Materials and Equipment

  • This compound (CAS: 5398-36-7)

  • Various aromatic aldehydes or ketones (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Petroleum Ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stirrer bar

  • Rotary evaporator

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Experimental Protocol

This general procedure is adapted from the synthesis of a series of this compound Schiff bases.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).[1]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.[1][6]

  • Reaction: Stir the mixture and heat it to reflux for approximately 12 hours.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system, such as ethyl acetate:petroleum ether (3:1).[1][7]

  • Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.[1] Remove the excess ethanol using a rotary evaporator.[1]

  • Purification: Dissolve the resulting residue in ethyl acetate. Allow crystals of the Schiff base to form over a few days.[1] The purity of the synthesized compounds can be confirmed by observing a single spot on the TLC plate.[1][7]

  • Characterization: The final products should be characterized by standard analytical techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm their structures.[1][4]

Data Summary

The following table summarizes the physical data for a series of Schiff bases (designated 2a-2g) synthesized using the protocol described above, by reacting this compound with various substituted aldehydes.[1][7]

Compound IDR-Group (from Aldehyde)Molecular FormulaM.P. (°C)Yield (%)Color
2a -C₆H₅C₁₃H₁₂N₂O₂S138-14075Brown
2b -C₆H₄(OH)C₁₃H₁₂N₂O₃S168-17078Yellow
2c -C₆H₄(Cl)C₁₃H₁₁ClN₂O₂S160-16272Light Brown
2d -C₆H₄(NO₂)C₁₃H₁₁N₃O₄S194-19681Yellow
2e -C₆H₄(OCH₃)C₁₄H₁₄N₂O₃S148-15076Light Brown
2f -C₄H₃O (Furyl)C₁₁H₁₀N₂O₃S154-15670Brown
2g -C₆H₄(N(CH₃)₂)C₁₅H₁₇N₃O₂S182-18483Reddish Brown

Data sourced from Ejaz et al., BMC Chemistry, 2019.[1][7]

Conclusion

The described protocol provides an effective and reproducible method for synthesizing a variety of Schiff bases from this compound. The procedure is straightforward, utilizing common laboratory reagents and equipment. The resulting compounds can be isolated in good yields and high purity, making this method suitable for generating libraries of thiazole-based Schiff bases for further investigation in drug discovery and materials science.

References

Application Notes: N-Acylation and N-Alkylation of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a pivotal building block in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[4][5] The functionalization of the 2-amino group through N-acylation and N-alkylation is a common and crucial strategy for synthesizing diverse libraries of bioactive compounds and novel materials.[1][3][4] These modifications allow for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's physicochemical properties. This document provides detailed protocols for the N-acylation and N-alkylation of this compound, intended for researchers, scientists, and professionals in drug development.

Protocol 1: N-Acylation

N-acylation of this compound is typically achieved by reacting the primary amino group with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme
Experimental Protocol: Acylation with Acyl Chloride

This protocol describes a general procedure for the N-acylation using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine or triethylamine (1.1 - 1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (if using pyridine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N-acylated product.

Data Presentation: N-Acylation Conditions
Acylating AgentBaseSolventTime (h)Yield (%)Reference
Acetic Anhydride-Acetic Acid--[6]
Chloroacetyl chlorideK₂CO₃THF--[4][5]
p-toluenesulfonyl chloridePyridineDCM-33-78[3]
Phenyl isothiocyanate----[4][5][6]

Note: Yields can be highly variable depending on the specific substrate and reaction scale.

Visualization: N-Acylation Workflow

Nacylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., Pyridine) Stir for 10 min start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acyl Chloride Dropwise cool->add_acyl react Stir at Room Temperature (2-12 h) add_acyl->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with NaHCO₃ monitor->quench Complete extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify (Recrystallization or Chromatography) dry->purify product Pure N-Acylated Product purify->product Nalkylation_Workflow cluster_direct Protocol 2A: Direct Alkylation cluster_reductive Protocol 2B: Reductive Amination (Selective) da_start Combine Amine, Base (K₂CO₃), and Solvent (ACN) da_add Add Alkyl Halide da_start->da_add da_react Stir at RT or Reflux (1-7 h) da_add->da_react da_workup Filter, Concentrate, Extract, Purify da_react->da_workup da_product Mixture of N-Alkylated and Ring-Alkylated Products da_workup->da_product ra_start Combine Amine, Aldehyde, Na₂SO₄ in Methanol ra_imine Stir at RT (12-16 h) to form Imine ra_start->ra_imine ra_cool Cool to 0 °C ra_imine->ra_cool ra_reduce Add NaBH₄ in Portions ra_cool->ra_reduce ra_react Stir at RT (4+ h) ra_reduce->ra_react ra_workup Quench, Concentrate, Extract, Purify ra_react->ra_workup ra_product Selective N-Alkylated Product ra_workup->ra_product

References

Application of Ethyl 2-aminothiazole-4-carboxylate in Agrochemicals: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure makes it a valuable intermediate in the development of novel agrochemicals, including fungicides, herbicides, and insecticides. The thiazole ring system is a key feature in many commercially successful agrochemicals due to its ability to interact with various biological targets in pests and pathogens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of next-generation crop protection agents.

Fungicidal Applications

Derivatives of this compound have demonstrated significant potential as antifungal agents against a broad spectrum of plant-pathogenic fungi. The aminothiazole moiety can be readily modified to generate a library of compounds with diverse chemical properties, allowing for the optimization of antifungal efficacy and spectrum of activity.

Quantitative Data on Fungicidal Activity

The following table summarizes the in vitro antifungal activity of various thiazole derivatives synthesized from this compound and related starting materials. The data is presented as Minimum Inhibitory Concentration (MIC) or Median Effective Concentration (EC50), which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism or the concentration that causes a 50% reduction in growth, respectively.

Compound IDTarget FungiMIC (µg/mL)EC50 (µg/mL)Reference
Series 1
3hCryptococcus neoformans8-
3hCandida albicans8-
3iCryptococcus neoformans8-
3iTrichophyton mentagrophytes16-
3aTrichophyton mentagrophytes16-
Series 2
DL-21Cytospora chrysosperma-4.13
DL-27Sphaeropsis sapinea-11.73
Series 3
7aCandida albicans (ATCC 10231)7.81-
7eCandida albicans (ATCC 10231)3.9-
Fluconazole (Ref)Candida albicans (ATCC 10231)15.62-
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives.

1. Materials:

  • Synthesized thiazole derivatives

  • Positive control antifungal (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • RPM

Scaling Up the Synthesis of Ethyl 2-aminothiazole-4-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminothiazole-4-carboxylate is a pivotal intermediate in the synthesis of a wide array of pharmaceutical compounds and biologically active molecules. Its efficient and scalable production is therefore a critical aspect of drug discovery and development. This document provides detailed application notes and protocols for various methods of synthesizing this compound, with a focus on scalability and industrial applicability.

Introduction

This compound serves as a fundamental building block in medicinal chemistry, notably in the development of antibacterial, anti-inflammatory, and anti-cancer agents. The classical and most widely employed method for its synthesis is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone (ethyl bromopyruvate) and a thiourea. While effective, scaling up this reaction requires careful optimization of parameters to ensure high yield, purity, and cost-effectiveness. This document outlines the traditional Hantzsch synthesis and explores alternative one-pot procedures and novel catalytic approaches designed to improve the scalability of the process.

Synthesis Methodologies

Several synthetic routes to this compound have been reported. Below is a summary of the most pertinent methods for large-scale production.

Method 1: Classical Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains a cornerstone for the preparation of thiazole derivatives. In the context of this compound, the reaction proceeds via the condensation of ethyl bromopyruvate and thiourea.

Reaction Scheme:

Hantzsch Thiazole Synthesis Thiourea Thiourea Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate Nucleophilic Attack EthylBromopyruvate Ethyl Bromopyruvate EthylBromopyruvate->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration Byproduct HBr Alternative Synthesis Reactant1 Ethyl 2-azidoacrylate Product This compound Reactant1->Product Reactant2 Potassium Thiocyanate Reactant2->Product Catalyst Inorganic Salt (e.g., FeSO4·7H2O) Catalyst->Product Catalyzes Cyclization Synthesis Workflow Start Start Reaction Reaction of Starting Materials (e.g., Hantzsch Synthesis) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Reaction Work-up (Cooling, Quenching) Monitoring->Workup Reaction Complete Isolation Isolation of Crude Product (Precipitation, Filtration) Workup->Isolation Purification Purification (Recrystallization) Isolation->Purification Characterization Product Characterization (Melting Point, NMR, etc.) Purification->Characterization End End Characterization->End

The Role of Ethyl 2-aminothiazole-4-carboxylate in the Preparation of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-aminothiazole-4-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its unique structural features allow for diverse chemical modifications, making it a valuable scaffold for the synthesis of compounds that can interact with various biological targets implicated in cancer progression. The 2-aminothiazole core is a key pharmacophore found in several clinically approved and investigational drugs, highlighting its importance in oncology drug discovery.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anticancer agents derived from this compound. It is intended to serve as a practical guide for researchers in the field of cancer drug development.

Synthetic Applications

This compound serves as a crucial starting material for a wide array of anticancer compounds, most notably kinase inhibitors. The 2-amino group and the 4-carboxylate moiety offer reactive handles for structural elaboration, enabling the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Key Synthetic Transformations:
  • N-acylation and N-alkylation: The 2-amino group can be readily acylated or alkylated to introduce various side chains, which can modulate the compound's biological activity and pharmacokinetic properties.

  • Schiff Base Formation: Condensation of the 2-amino group with aldehydes or ketones yields Schiff bases, which can exhibit anticancer activity or serve as intermediates for further derivatization.

  • Amide Coupling: The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a common strategy in the synthesis of kinase inhibitors like Dasatinib.

  • Heterocycle Formation: The aminothiazole core can be used as a template for the construction of more complex fused heterocyclic systems with potential anticancer properties.

Featured Anticancer Agents and Protocols

This section details the synthesis and biological activity of representative anticancer agents derived from this compound.

Synthesis of Schiff Base Derivatives

Schiff base derivatives of this compound have demonstrated promising anticancer activities. The imine linkage is crucial for their biological effects.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-{[(E)-arylmethylidene]amino}-1,3-thiazole-4-carboxylate Derivatives [1]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0 eq.) in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture.

  • Reaction: Stir the reaction mixture and reflux for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and allow for crystallization to obtain the purified product.

  • Characterization: Characterize the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Example: Synthesis of Ethyl 2-{[(E)-phenylmethylidene]amino}-1,3-thiazole-4-carboxylate [1]

  • Reactants: this compound (0.05 mol) and benzaldehyde (0.05 mol) in absolute ethanol (30 mL).

  • Catalyst: Glacial acetic acid (few drops).

  • Reaction Time: 12 hours.

  • Yield: 50%.

  • Characterization:

    • m.p.: 160–162 °C

    • ¹H NMR (DMSO, δ ppm): δ = 4.25 (q, 2H, CH₂), 1.26 (t, 3H, CH₃), 7.44 (s, 1H, Thiazole), 7.02 (m, 5H, Ar), 9.47 (s, 1H, H–C=N)

Synthesis of Kinase Inhibitors

This compound is a key precursor in the synthesis of numerous kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival. These include inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs).

Experimental Protocol: Synthesis of a VEGFR-2 Inhibitor Precursor

This protocol outlines a general approach to synthesizing N-acylated aminothiazole derivatives, a common structural motif in kinase inhibitors.

  • Hydrolysis of the Ester: Reflux this compound with an aqueous solution of a base (e.g., NaOH) to hydrolyze the ethyl ester to a carboxylic acid. Neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the product.

  • Amide Coupling:

    • Activate the resulting 2-aminothiazole-4-carboxylic acid with a coupling agent (e.g., HATU, HOBt/EDC).

    • Add the desired amine component and a base (e.g., DIPEA) to the reaction mixture.

    • Stir the reaction at room temperature until completion.

  • Purification: Purify the final product using column chromatography or recrystallization.

Biological Activity Data

The following table summarizes the in vitro anticancer activity of selected compounds derived from the 2-aminothiazole scaffold.

Compound IDDerivative TypeTarget Cancer Cell LineActivity MetricValueReference
1 Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylateLeukemia (RPMI-8226)GI₅₀0.08 µM[2]
2 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideCervical Cancer (HeLa)IC₅₀1.6 ± 0.8 µM[3]
3 2-amino-4-phenylthiazole derivativeLung Cancer (H1299)IC₅₀4.89 µM[2]
4 2-amino-4-phenylthiazole derivativeGlioma (SHG-44)IC₅₀4.03 µM[2]
5 Thiazolo[4,5-d]pyridazine analogueBreast Cancer (HS 578T)IC₅₀0.8 µM[4]
6 Piperazinyl-thiazole acetamide derivativeVEGFR-2IC₅₀0.40 ± 0.04 µM[2]

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their anticancer effects by modulating various cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a clinically validated anticancer strategy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Aminothiazole-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits autophosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by aminothiazole derivatives.

Aurora Kinase Signaling in Mitosis

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.

Aurora_Kinase_Pathway G2_Phase G2 Phase Aurora_A Aurora A Kinase G2_Phase->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Mitosis Mitosis Spindle_Assembly->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Defective Mitosis leads to Inhibitor_A Aminothiazole-based Aurora A Inhibitor Inhibitor_A->Aurora_A Inhibition

Caption: Role of Aurora A kinase in mitosis and its inhibition by aminothiazole derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the development of anticancer agents from this compound.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation Start Ethyl 2-aminothiazole- 4-carboxylate Reaction Chemical Modification (e.g., N-acylation, Schiff base formation) Start->Reaction Purification Purification (Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Screening In vitro Anticancer Screening (e.g., MTT assay) Characterization->Screening Mechanism Mechanism of Action Studies (Kinase assays, Western blot, Flow cytometry) Screening->Mechanism SAR Structure-Activity Relationship (SAR) Analysis Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Design

Caption: General workflow for the development of aminothiazole-based anticancer agents.

Conclusion

This compound is a privileged scaffold in the design and synthesis of novel anticancer agents. Its chemical tractability allows for the creation of diverse molecular architectures capable of targeting key oncogenic pathways. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this important class of compounds. Further investigation into the SAR and optimization of pharmacokinetic properties of these derivatives will be crucial for the development of clinically effective cancer therapies.

References

Application Notes and Protocols for the Chemical Modification of the Amino Group on the Aminothiazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the structural core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its versatile biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6][7][8] Modification of the exocyclic amino group at the 2-position is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.[9]

These application notes provide a detailed overview of common chemical modifications of the amino group on the aminothiazole ring, complete with experimental protocols and comparative data to guide researchers in the synthesis and development of novel 2-aminothiazole derivatives.

Overview of Key Chemical Modifications

The exocyclic amino group of 2-aminothiazole can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. The most common modifications include:

  • Acylation: Formation of amide bonds by reacting the amino group with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This is a widely used method to introduce a vast array of substituents.[3][4][9]

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule.[9]

  • Alkylation and Reductive Amination: Introduction of alkyl or aryl groups through direct alkylation or, more commonly, via reductive amination with aldehydes or ketones. Reductive amination is a versatile method for creating secondary and tertiary amines.[10][11][12][13][14]

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced or used as intermediates for other transformations.[3][15]

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield urea or thiourea derivatives, respectively. These moieties can act as potent hydrogen bond donors and acceptors.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the arylation of the 2-amino group.[16][17][18][19][20]

Data Presentation: Comparative Summary of Derivatization Reactions

The following table summarizes quantitative data for various derivatization strategies, offering a comparative overview of reaction yields under different conditions.

Derivatization TypeReagentsSolventConditionsYield (%)Reference
Acylation Acetyl chloride, 2-aminothiazoleDry AcetoneReflux, 2hSolid product obtained (yield not specified)[9]
Benzoyl chloride, 2-amino-4-phenylthiazoleDry PyridineNot specifiedHigh[3]
3-(trifluoromethyl)benzoyl chloride, N,O-dimethylhydroxylamine, Grignard reagent, thioamideDCM, THF50°C, 30 min; RT60-77[9]
Sulfonylation Benzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 6h80[9]
4-Methylbenzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 4h69[9]
4-Nitrobenzenesulfonyl chloride, 2-aminothiazole, Sodium acetateWater80-85°C, 4h75[9]
Schiff Base Formation Benzaldehyde, 2-aminothiazoleEthanolRoom Temperature, 30 minGood yields[3][9]
Microwave-Assisted Synthesis o-chloroacetophenone, thiourea, iodine-Microwave (170W), 5-15 min90+[21]
4-methoxyacetophenone, thiourea, iodine-Microwave (170W), 5-15 min85-90[21]
Acetophenone, PhenylthioureaAlumina (solvent-free)Microwave, 2-3 min92[21]

Experimental Protocols

Herein, we provide detailed methodologies for key derivatization reactions of the 2-amino group on the thiazole ring.

Protocol 1: General Procedure for Acylation of 2-Aminothiazole

This protocol describes the synthesis of an N-acylated 2-aminothiazole derivative.

Materials:

  • 2-Aminothiazole (or a substituted derivative)

  • Acyl chloride (e.g., benzoyl chloride)

  • Dry pyridine or another suitable base (e.g., triethylamine)

  • Dry solvent (e.g., dichloromethane, THF, or pyridine)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle (if required)

Procedure:

  • Dissolve 2-aminothiazole (1.0 eq) in dry pyridine (or another suitable solvent) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-acylated 2-aminothiazole.

Protocol 2: General Procedure for Sulfonylation of 2-Aminothiazole

This protocol details the synthesis of N-(thiazol-2-yl)benzenesulfonamide.[9]

Materials:

  • 2-Aminothiazole

  • Benzenesulfonyl chloride

  • Sodium acetate

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) and sodium acetate (2.0 eq) in water.

  • Add benzenesulfonyl chloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-85 °C and stir continuously for 6 hours.[9]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(thiazol-2-yl)benzenesulfonamide.

Protocol 3: General Procedure for Reductive Amination

This protocol describes the synthesis of an N-alkylated 2-aminothiazole via reductive amination.[11]

Materials:

  • 2-Aminothiazole (or a substituted derivative)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)

  • Anhydrous methanol or another suitable solvent

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the 2-aminothiazole derivative (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous methanol in a round-bottom flask.

  • Add anhydrous sodium sulfate to the mixture to act as a drying agent.

  • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C.

  • Carefully add sodium borohydride in small portions to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: General Procedure for Schiff Base Formation

This protocol details the synthesis of (E)-N-benzylidenethiazol-2-amine.[9]

Materials:

  • 2-Aminothiazole

  • Benzaldehyde

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 2-aminothiazole (0.01 mol) in 20 ml of ethanol in a 150 ml flat-bottom flask.[9]

  • Add a solution of benzaldehyde (0.01 mol) in 20 ml of ethanol to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.[9]

  • The resulting precipitate is the Schiff base.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • The product can be further purified by recrystallization if necessary.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for the derivatization of 2-aminothiazole and signaling pathways inhibited by some 2-aminothiazole-containing drugs.

G General Experimental Workflow for 2-Aminothiazole Derivatization cluster_reactants Reactants Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aminothiazole 2-Aminothiazole Derivative ReactionVessel Reaction Setup (Solvent, Base, Temperature Control) Aminothiazole->ReactionVessel Reagent Acylating/Sulfonylating/Alkylating Agent Reagent->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Reaction Monitoring (TLC) Purification Purification (Recrystallization/Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure Derivative Analysis->Product

Caption: General experimental workflow for the derivatization of 2-aminothiazole.

G Simplified BCR-ABL/SRC Kinase Signaling Pathway Inhibited by Dasatinib BCR_ABL BCR-ABL/SRC Family Kinases Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) BCR_ABL->Downstream Phosphorylation Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibits Dasatinib Dasatinib (contains 2-aminothiazole) Dasatinib->BCR_ABL Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Simplified BCR-ABL/SRC kinase signaling pathway inhibited by Dasatinib.

G Simplified PI3K/AKT/mTOR Signaling Pathway Inhibited by Alpelisib RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Alpelisib Alpelisib (contains 2-aminothiazole) Alpelisib->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth, Proliferation, & Survival mTORC1->CellGrowth

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis, which involves the reaction of thiourea with an α-halocarbonyl compound, typically ethyl bromopyruvate.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?

Answer: Low or no yield in the Hantzsch thiazole synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The reaction is sensitive to temperature, reaction time, and solvent.

    • Temperature: Ensure the reaction is heated sufficiently. Many procedures call for refluxing in ethanol, which is typically around 70-80°C.[1][2] If the temperature is too low, the reaction may not proceed to completion.

    • Reaction Time: Reaction times can vary from 1 hour to 24 hours.[1][2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

    • Solvent: Ethanol is the most common solvent.[1][2][3] Using absolute ethanol can be beneficial as water can sometimes interfere with the reaction.[2]

  • Purity of Starting Materials: The purity of ethyl bromopyruvate and thiourea is crucial. Ethyl bromopyruvate can degrade over time, so using freshly distilled or high-purity reagent is advisable.[4]

  • Improper Stoichiometry: The molar ratio of reactants is a key parameter.

    • An excess of thiourea is often used to ensure the complete consumption of the ethyl bromopyruvate.[1][2][3] Ratios of thiourea to ethyl bromopyruvate can range from 1.2:1 to 2:1.[1][2]

Troubleshooting Workflow:

G start Low/No Yield check_conditions Verify Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Assess Reagent Purity (Ethyl Bromopyruvate, Thiourea) start->check_reagents check_stoichiometry Confirm Molar Ratios (Excess Thiourea?) start->check_stoichiometry optimize_conditions Systematically Optimize Conditions (e.g., Increase Temp/Time) check_conditions->optimize_conditions purify_reagents Purify/Replace Reagents check_reagents->purify_reagents adjust_ratio Adjust Reactant Ratio check_stoichiometry->adjust_ratio monitor_tlc Monitor with TLC optimize_conditions->monitor_tlc purify_reagents->monitor_tlc adjust_ratio->monitor_tlc monitor_tlc->start If still low yield G cluster_0 Hantzsch Thiazole Synthesis Thiourea Thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack EBP Ethyl Bromopyruvate EBP->Intermediate1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

References

Technical Support Center: Purification of Crude Ethyl 2-aminothiazole-4-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 2-aminothiazole-4-carboxylate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of this compound?

A1: Based on available literature, ethanol is the most commonly and successfully used solvent for the recrystallization of this compound.[1] It provides a good balance of solubility at elevated temperatures and lower solubility at room or sub-zero temperatures, which is ideal for obtaining a good recovery of purified crystals.

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is typically an off-white to pale yellow crystalline powder.[1][2] Significant deviation from this, such as a dark color, may indicate the presence of impurities.

Q3: What is the typical melting point of pure this compound?

A3: The reported melting point of pure this compound is in the range of 175-177 °C.[1] A broad melting point range or a melting point significantly lower than this can be an indication of impurities.

Q4: What are the potential impurities in crude this compound?

A4: While specific impurities can vary depending on the synthetic route, in the common Hantzsch thiazole synthesis, potential impurities could include unreacted starting materials such as ethyl bromopyruvate and thiourea, as well as side-products from their decomposition or polymerization. Colored impurities may also be present due to side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used. - The solution was not sufficiently saturated. - Cooling was too rapid.- Concentrate the solution by boiling off some of the ethanol and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
Oily Precipitate Forms Instead of Crystals - The compound is "oiling out" because the solution is supersaturated at a temperature above its melting point. - Presence of significant impurities that depress the melting point.- Reheat the solution to dissolve the oil. - Add a small amount of additional hot ethanol to reduce the saturation level. - Ensure a slower cooling rate. - If impurities are suspected, consider a pre-purification step like treatment with activated carbon.
Poor Recovery/Low Yield - Too much solvent was used, leading to significant loss of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization.- Minimize the amount of hot ethanol used to just dissolve the crude product. - To avoid premature crystallization, use a pre-heated funnel and flask for hot filtration and perform the filtration quickly. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. - The mother liquor can be concentrated to obtain a second crop of crystals, which may require re-purification.
Colored Crystals - Presence of colored impurities from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that using too much charcoal can reduce the yield. - Ensure all starting materials for the synthesis are of high purity.
Crystals are very fine or powdery - Crystallization occurred too rapidly.- Re-dissolve the crystals in a minimal amount of hot ethanol and allow the solution to cool more slowly. - Consider using a solvent system that provides slightly higher solubility to slow down crystal growth.

Experimental Protocols

Standard Recrystallization Protocol for this compound

This protocol is based on a reported successful recrystallization procedure.[1]

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of 99.9% ethanol. Heat the mixture with gentle swirling on a hot plate until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to a constant weight.

  • Characterization: Determine the melting point and, if desired, perform other analytical techniques (e.g., NMR, IR) to confirm the purity of the final product.

Data Presentation

Parameter Value Reference
Recrystallization Solvent Ethanol (99.9%)[1]
Appearance of Pure Product Off-white precipitate[1]
Reported Yield 70%[1]
Reported Melting Point 175–177 °C[1]

Visualizations

Recrystallization_Workflow start Crude Ethyl 2-aminothiazole-4-carboxylate dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool isolate Vacuum Filtration cool->isolate wash Wash with ice-cold ethanol isolate->wash dry Dry under vacuum wash->dry end Pure Crystals dry->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempted check_crystals Crystals Formed? start->check_crystals success Pure Product Obtained check_crystals->success Yes no_crystals No Crystals check_crystals->no_crystals No oily_precipitate Oily Precipitate check_crystals->oily_precipitate Oily low_yield Low Yield check_crystals->low_yield Poor Yield colored_product Colored Product check_crystals->colored_product Colored solution_no_crystals Concentrate Solution, Scratch Flask, Add Seed Crystal no_crystals->solution_no_crystals solution_oily Reheat, Add More Solvent, Cool Slowly oily_precipitate->solution_oily solution_low_yield Minimize Solvent, Pre-heat Funnel, Cool Thoroughly low_yield->solution_low_yield solution_colored Use Activated Charcoal colored_product->solution_colored

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Hantzsch Synthesis of Ethyl 2-Aminothiazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Hantzsch synthesis of Ethyl 2-aminothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Hantzsch synthesis of this compound?

A1: The Hantzsch synthesis of this compound involves the cyclocondensation reaction of ethyl bromopyruvate and thiourea. The reaction is typically carried out in a protic solvent, such as ethanol, under reflux conditions.

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product R1 Ethyl Bromopyruvate P1 This compound R1->P1 + Thiourea (Solvent, Heat) R2 Thiourea R2->P1

Caption: General reaction scheme for the Hantzsch synthesis.

Q2: What are the typical reaction conditions for this synthesis?

A2: Several protocols exist, but a common procedure involves refluxing ethyl bromopyruvate and thiourea in ethanol for several hours. The molar ratio of thiourea to ethyl bromopyruvate is often greater than 1 to ensure complete consumption of the bromopyruvate. After the reaction, the mixture is typically cooled and the product is precipitated by adding a base.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side products.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reaction, degradation of starting materials, or the formation of side products.

Possible Cause 1: Suboptimal Reaction Conditions

ParameterRecommendationRationale
Temperature Ensure the reaction mixture is maintained at a consistent reflux temperature.The Hantzsch synthesis often requires thermal energy to proceed at an optimal rate. Inconsistent or insufficient heating can lead to incomplete conversion.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]Insufficient reaction time will result in unreacted starting materials, while excessively long times can lead to the formation of degradation products.
Solvent Use absolute ethanol.The presence of water can lead to hydrolysis of the starting material, ethyl bromopyruvate.
Stoichiometry Use a slight excess of thiourea (e.g., 1.2 to 2 equivalents).[2]This helps to ensure the complete consumption of the more expensive and reactive ethyl bromopyruvate.

Possible Cause 2: Purity of Starting Materials

The purity of ethyl bromopyruvate is critical. It is a reactive compound and can degrade upon storage.

ImpurityEffect on ReactionRecommended Action
Hydrolysis Products (e.g., bromopyruvic acid) Can interfere with the reaction and lead to the formation of acidic byproducts.Use freshly opened or purified ethyl bromopyruvate. Purity can be checked by NMR.
Polymeric Impurities Can reduce the effective concentration of the starting material and introduce contaminants.Distill ethyl bromopyruvate before use if its purity is questionable.
Issue 2: Identification of Side Products

The most commonly reported side product in this synthesis is the isomeric Ethyl 2-imino-2,3-dihydrothiazole-4-carboxylate .

Isomer_Formation Reactants Ethyl Bromopyruvate + Thiourea Product This compound (Desired Product) Reactants->Product Neutral/Slightly Basic pH Side_Product Ethyl 2-imino-2,3-dihydrothiazole-4-carboxylate (Side Product) Reactants->Side_Product Acidic pH Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification React Combine Ethyl Bromopyruvate and Thiourea in Ethanol Reflux Reflux and Monitor by TLC React->Reflux Cool Cool to Room Temperature Reflux->Cool Concentrate Concentrate in vacuo Cool->Concentrate Precipitate Pour into Ice Water and Basify Concentrate->Precipitate Filter Filter and Wash Precipitate Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure this compound Recrystallize->Product

References

Optimizing reaction conditions for substituted aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of substituted aminothiazoles. Our aim is to offer practical solutions to common experimental challenges, enhancing reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted 2-aminothiazoles?

A1: The most widely recognized method is the Hantzsch thiazole synthesis.[1] This foundational reaction involves the condensation of an α-haloketone with a thiourea derivative to form the 2-aminothiazole ring.[1][2] While robust, traditional Hantzsch synthesis can sometimes be limited by harsh reaction conditions and the use of hazardous reagents.[3]

Q2: Are there more modern and efficient alternatives to the classical Hantzsch synthesis?

A2: Yes, several modern strategies offer improvements in terms of yield, reaction time, and environmental impact. These include:

  • Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly and uniformly heat the reaction mixture, significantly reducing reaction times from hours to minutes.[1][4]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Utilizes acoustic cavitation to create localized high-temperature and pressure zones, which accelerates reaction rates.[1]

  • Catalytic Methods: A variety of catalysts are employed to improve reaction efficiency under milder conditions. Examples include magnetically separable nanocatalysts, silica-supported tungstosilisic acid, and even green catalysts like aqueous neem leaf extract.[5]

  • Polymer-Supported Synthesis: This approach simplifies product purification and catalyst recovery, often leading to higher yields and easier work-up procedures.[6][7]

Q3: What are the key parameters to optimize for improving the yield of my aminothiazole synthesis?

A3: To improve reaction yields, consider optimizing the following parameters:

  • Temperature: The Hantzsch synthesis often requires heating to overcome the reaction's activation energy.[8] Systematically adjusting the temperature can help identify the optimal condition for your specific substrates.

  • Solvent: The choice of solvent can significantly impact reaction outcomes. For instance, neutral solvents in the Hantzsch synthesis typically lead to the formation of 2-(N-substituted amino)thiazoles, while acidic conditions may produce a mixture of isomers.[9]

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of starting materials.[8] Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.

  • Catalyst: The use of an appropriate catalyst can dramatically enhance yields and shorten reaction times.[8]

Q4: How can I purify the synthesized substituted aminothiazoles?

A4: Common purification techniques for substituted aminothiazoles include:

  • Recrystallization: This is a standard method for purifying solid products.[1][3]

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from impurities.[3][10]

  • Precipitation: In some cases, the product can be precipitated from the reaction mixture, filtered, and washed to achieve purification.[5][6] For 2-aminothiazole specifically, a method involving reaction with sulfur dioxide to form a precipitable bisulfite compound has been reported.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of substituted aminothiazoles, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low.[12] 2. Degradation of reactants or product: Excessive heat can lead to decomposition.[12] 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield.[12] 4. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.[12]1. Monitor the reaction progress using TLC. Incrementally increase the reaction time or temperature.[12] Consider microwave-assisted synthesis for faster reaction times.[1] 2. Optimize the reaction temperature by starting lower and gradually increasing it. 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure complete conversion of the α-haloketone.[12] 4. Purify starting materials before use. For example, α-haloketones can often be purified by vacuum distillation.[12]
Formation of Multiple Products (Side Reactions) 1. Isomer formation: Under acidic conditions, the Hantzsch synthesis can yield a mixture of 2-aminothiazoles and 2-imino-2,3-dihydrothiazoles.[8][9] 2. Formation of by-products: The stability of reactants and intermediates can influence the prevalence of side reactions.[8]1. Carefully control the pH of the reaction medium. Using a neutral solvent generally favors the formation of a single isomer.[9] 2. Optimize reaction conditions (temperature, solvent) to minimize the formation of undesired by-products.
Low Conversion of Starting Materials 1. Insufficient heating: The reaction may not have enough energy to overcome the activation barrier.[8] 2. Short reaction time: The reaction may not have proceeded to completion.[8] 3. Catalyst poisoning (if applicable): The sulfur atom in the thiazole ring can poison palladium catalysts in subsequent C-H activation/arylation reactions.[9]1. Systematically increase the reaction temperature while monitoring the reaction progress. 2. Extend the reaction time and monitor for the disappearance of starting materials by TLC. 3. For palladium-catalyzed reactions, consider increasing the catalyst loading or exploring catalyst systems more resistant to sulfur poisoning.[9]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various modern catalysts in the synthesis of 2-aminothiazoles, highlighting their efficiency in terms of reaction time and yield.

CatalystReactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ [5]Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHighMagnetically separable, reusable, replaces toxic iodine with TCCA.[5]
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, Conventional heating or ultrasonic irradiationNot Specified79-90Reusable, efficient under both conventional heating and ultrasound.
Aqueous Neem Leaf Extract Phenacyl bromide derivative, Thiourea, Water, Room Temperature45 minHighGreen, mild reaction conditions.
NEt₃/Iodine [13]Ketones, Thiourea, Iodine, EtOH, RefluxShorter reaction timesExcellentSimple, mild, and efficient procedure.[13]

Experimental Protocols

Protocol 1: Magnetically Separable Nanocatalyst Synthesis of 2-Aminothiazoles[3][6]

Procedure:

  • A mixture of the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA) (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes.

  • The reaction progress to form the intermediate α-haloketone is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, thiourea (1.0 mmol) is added to the reaction mixture.

  • The reaction is stirred at 80°C for the appropriate time as monitored by TLC.

  • After the reaction is complete, the nanocatalyst is separated from the solution using an external magnet.

  • A 10% sodium bicarbonate solution is added to the mixture to neutralize it.

  • The resulting solid product is filtered, washed with water, and dried. The catalyst can be washed, dried, and reused.

Protocol 2: Green Synthesis using Aqueous Neem Leaf Extract[3]

Procedure:

  • To a solution of the phenacyl bromide derivative (1 mmol) in 5 mL of water, add thiourea (1.2 mmol).

  • Add aqueous neem leaf extract (1 mL) to the reaction mixture.

  • Stir the mixture at room temperature for 45 minutes.

  • Monitor the completion of the reaction by TLC.

  • Upon completion, the product can be isolated through filtration and purified, typically by recrystallization.

Visualizations

Hantzsch_Thiazole_Synthesis Reactants α-Haloketone + Thiourea Intermediate Thioamido-ketone Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Aminothiazole Dehydration->Product

Caption: The reaction pathway of the Hantzsch synthesis for 2-aminothiazoles.

Experimental_Workflow Start Start: Reactant Preparation Reaction_Setup Reaction Setup (Solvent, Catalyst, Temperature) Start->Reaction_Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Monitoring:n->Monitoring:n Workup Reaction Work-up (Quenching, Extraction) Monitoring->Workup Reaction Complete Isolation Product Isolation (Filtration/Evaporation) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Analysis Product Characterization (NMR, MS, MP) Purification->Analysis

Caption: A generalized workflow for aminothiazole synthesis experiments.

References

Technical Support Center: Ethyl 2-aminothiazole-4-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-aminothiazole-4-carboxylate and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing low yields in my derivatization reaction. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield. Optimization of these parameters is crucial. For instance, some reactions may require heating to overcome the activation energy.[1] Consider a systematic study of different temperatures and reaction times to find the optimal conditions for your specific substrates.[1]

  • Purity of Starting Materials: Impurities in the this compound or the derivatizing agent can lead to side reactions and lower the yield of the desired product. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion of the limiting reagent. While a 1:1 ratio is often a good starting point, using a slight excess of one reagent can sometimes drive the reaction to completion.[2]

  • Catalyst: The absence or inappropriate choice of a catalyst can be a limiting factor. For example, in Schiff base formation with aldehydes or ketones, a few drops of glacial acetic acid are often used as a catalyst.[3]

  • Moisture and Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents can prevent degradation and improve yields.

Q2: What are the common side reactions I should be aware of during the derivatization of this compound?

A2: Side reactions can compete with your desired derivatization, leading to a complex mixture of products and lower yields. Common side reactions include:

  • Formation of Isomeric Byproducts: Particularly under acidic conditions, the Hantzsch thiazole synthesis (often a preceding step to obtain the starting material) can lead to the formation of 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1][4]

  • Dimerization or Polymerization: The starting material or the product might self-react or polymerize under certain conditions, especially at elevated temperatures.

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, especially in the presence of strong acids or bases and water. This will lead to the corresponding carboxylic acid.

  • Reactions at Multiple Sites: While the 2-amino group is the most common site for derivatization, reactions can potentially occur at other positions on the thiazole ring or involve the ester group under specific conditions.

Q3: How can I monitor the progress of my derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the spot corresponding to the limiting starting material has disappeared.

Q4: I have a complex mixture of products after the reaction. What are the recommended purification techniques?

A4: The choice of purification technique depends on the properties of your desired product and the impurities present. Common methods include:

  • Recrystallization: This is an effective method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.[3]

  • Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica gel). It is highly effective for separating complex mixtures.

  • Precipitation: In some cases, the product may be poorly soluble in the reaction solvent upon cooling or after the addition of an anti-solvent, allowing for its separation by filtration.[2][5]

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes the derivatization of this compound with an aldehyde or ketone to form a Schiff base.[3]

  • Dissolve this compound (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL).

  • Add a few drops of glacial acetic acid to the mixture.

  • Stir and reflux the reaction mixture for 12 hours.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and evaporate the excess solvent using a rotary evaporator.

  • Dissolve the residue in ethyl acetate. Crystal growth may be observed after a few days. The product can be further purified by recrystallization.

Protocol 2: General Procedure for Acylation with an Acyl Halide

This protocol outlines the acylation of the 2-amino group.

  • Dissolve this compound in a suitable dry aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the solution.

  • Slowly add the acyl halide (e.g., acetyl chloride, benzoyl chloride) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield for a Typical Derivatization

EntryDerivatizing AgentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeEthanolReflux1250[3]
2Phenyl isothiocyanateN/AN/AN/AN/A
3Acetyl ChlorideDCM0 to RT4>90 (Typical)
4Phenylsulfonyl ChloridePyridineRT6High (Typical)

Note: "N/A" indicates data not available in the provided search results. Yields are highly substrate-dependent and the values provided are for illustrative purposes.

Visualizations

TroubleshootingWorkflow Start Start: Derivatization Issue Problem Identify Problem (e.g., Low Yield, Impure Product) Start->Problem CheckPurity Check Starting Material Purity Problem->CheckPurity CheckStoichiometry Verify Stoichiometry Problem->CheckStoichiometry OptimizeConditions Optimize Reaction Conditions Problem->OptimizeConditions CheckPurity->OptimizeConditions CheckStoichiometry->OptimizeConditions Temp Temperature OptimizeConditions->Temp Time Reaction Time OptimizeConditions->Time Solvent Solvent OptimizeConditions->Solvent Catalyst Catalyst OptimizeConditions->Catalyst AnalyzeByproducts Analyze Byproducts (TLC, LC-MS) OptimizeConditions->AnalyzeByproducts Purification Select Appropriate Purification (Recrystallization, Chromatography) AnalyzeByproducts->Purification Success Successful Derivatization Purification->Success

Caption: Troubleshooting workflow for this compound derivatization.

ReactionPathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 This compound Product Schiff Base Derivative Reactant1->Product + Reactant2 Aldehyde/Ketone (R1, R2) Reactant2->Product Conditions Ethanol Glacial Acetic Acid (cat.) Reflux

Caption: Reaction pathway for Schiff base formation.

References

Technical Support Center: Synthesis and Purification of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Ethyl 2-aminothiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the Hantzsch thiazole synthesis, which involves the condensation reaction of ethyl bromopyruvate and thiourea in an ethanol solvent.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A recommended solvent system is a 3:1 mixture of ethyl acetate to petroleum ether.[1] The product, this compound, is expected to have an R_f value of approximately 0.71 in this system. The starting materials, ethyl bromopyruvate and thiourea, will have different R_f values, allowing for the visualization of the reaction's progression.

Q3: What is the recommended method for purifying the crude product?

A3: The most common and effective method for purifying this compound is recrystallization from ethanol.[1][2] This process typically yields a white to off-white crystalline solid.

Q4: What is the expected purity of the final product after recrystallization?

A4: After successful recrystallization from ethanol, the purity of this compound is typically high, often exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC).[3][4][5][6]

Troubleshooting Guides

Reaction Monitoring by TLC

Issue: Difficulty visualizing the thiourea spot on the TLC plate.

  • Cause: Thiourea is not UV-active and will not be visible under a standard 254 nm UV lamp.

  • Solution: After developing the TLC plate and observing the UV-active spots (ethyl bromopyruvate and the product), the plate can be stained to visualize the thiourea. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will visualize thiourea. Alternatively, specific stains for guanidine groups can be used.[7]

Issue: Streaking of spots on the TLC plate.

  • Cause: This can be due to the sample being too concentrated, the presence of highly polar impurities, or issues with the solvent system.

  • Solution:

    • Dilute the sample before spotting it on the TLC plate.

    • Ensure the reaction solvent (ethanol) is fully evaporated from the TLC plate before development.

    • Adjust the polarity of the mobile phase. If streaking persists, consider adding a small amount of a polar solvent like methanol to the mobile phase to improve the spot shape.

Recrystallization

Issue: The product "oils out" during recrystallization instead of forming crystals.

  • Cause: This can happen if the solution is cooled too quickly or if the concentration of the product in the solvent is too high. The presence of significant impurities can also lower the melting point of the product, leading to oiling out.

  • Solution:

    • Reheat the solution until the oil redissolves completely.

    • Add a small amount of additional hot ethanol to decrease the saturation.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • If the issue persists, it may indicate a high level of impurities. Consider a pre-purification step like a solvent wash or column chromatography.

Issue: Poor recovery of the product after recrystallization.

  • Cause: Using too much solvent during recrystallization will result in a significant portion of the product remaining in the mother liquor. Cooling the solution for an insufficient amount of time can also lead to incomplete crystallization.

  • Solution:

    • Use the minimum amount of hot ethanol required to fully dissolve the crude product.

    • Ensure the solution is cooled to a low temperature (e.g., in an ice bath) for a sufficient period to maximize crystal formation.

    • To check for product in the mother liquor, a small sample can be concentrated to see if a significant amount of solid precipitates.

Data Presentation

ParameterCrude ProductAfter Recrystallization (Ethanol)After Column Chromatography
Purity Variable (dependent on reaction completion)>98% (HPLC)[3][4][5][6]>99% (HPLC)
Appearance Yellow to brown solid/oilWhite to off-white crystalline solid[1]White crystalline solid
Typical Yield ~70-80% (crude)~60-70% (after one recrystallization)~50-65%

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare the TLC plate: On a silica gel coated TLC plate, draw a faint baseline with a pencil approximately 1 cm from the bottom.

  • Spot the plate: Using separate capillary tubes, spot the crude reaction mixture, and if available, the starting materials (ethyl bromopyruvate and thiourea) as references.

  • Develop the plate: Place the TLC plate in a developing chamber containing a 3:1 mixture of ethyl acetate and petroleum ether. Ensure the solvent level is below the baseline.

  • Visualize the spots:

    • Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil.

    • Visualize the plate under a UV lamp (254 nm) to see the ethyl bromopyruvate and the product spots.

    • To visualize the thiourea spot, dip the plate in a potassium permanganate staining solution and gently heat it.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product: In a flask, add the crude this compound and the minimum amount of hot ethanol required for complete dissolution.

  • Hot filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Isolate the crystals: Collect the crystals by vacuum filtration.

  • Wash and dry: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Run the sample and analyze the resulting chromatogram for the presence of impurities. The purity can be calculated based on the area percentage of the main peak.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Analysis start Ethyl Bromopyruvate + Thiourea in Ethanol reaction Reflux Reaction start->reaction tlc TLC Monitoring (EtOAc:Petroleum Ether 3:1) reaction->tlc workup Reaction Quench & Crude Product Isolation tlc->workup recrystallization Recrystallization (Ethanol) workup->recrystallization column Column Chromatography (Silica Gel) workup->column hplc HPLC Purity Analysis (>98%) recrystallization->hplc column->hplc nmr Structure Confirmation (1H NMR, 13C NMR) hplc->nmr end Pure Ethyl 2-aminothiazole- 4-carboxylate nmr->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow decision decision issue issue start Purification of Crude Product decision1 Recrystallization Successful? start->decision1 issue1 Issue: Product 'oils out' decision1->issue1 No issue2 Issue: Low Yield decision1->issue2 No final_product Pure Product decision1->final_product Yes solution1 Re-heat, add more solvent, cool slowly issue1->solution1 solution1->decision1 alternative Alternative Purification: Column Chromatography solution1->alternative solution2 Use minimum hot solvent, cool thoroughly issue2->solution2 solution2->decision1 solution2->alternative alternative->final_product

Caption: Troubleshooting workflow for the purification of this compound.

References

Proper storage and handling to prevent Ethyl 2-aminothiazole-4-carboxylate degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-aminothiazole-4-carboxylate

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage and handling of this compound, preventing its degradation and ensuring experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration at 2-8°C is recommended. The compound is also known to be light-sensitive, so it should be stored in an amber or opaque vial to protect it from light.[1][2]

Q2: How should I handle this compound in the laboratory?

A2: Always handle this compound in a well-ventilated area or under a fume hood.[1] To prevent skin and eye contact, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust when handling the solid form.[1] If the compound is suspected to be air-sensitive, consider handling it under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the initial signs of degradation?

A3: Visual signs of degradation can include a change in color from its typical pale beige or white solid appearance, or the development of an unusual odor. In solution, the appearance of cloudiness or precipitation may also indicate degradation or impurity formation. For definitive assessment, analytical techniques such as HPLC should be employed to check for the appearance of new peaks or a decrease in the main peak's area.

Q4: Is this compound susceptible to hydrolysis?

A4: Yes, as an ester, this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 2-aminothiazole-4-carboxylic acid and ethanol. It is crucial to use anhydrous solvents and avoid exposure to moisture to minimize this degradation pathway.

Q5: Can this compound degrade upon exposure to light?

A5: Yes, many organic molecules, especially those with heterocyclic rings, can be light-sensitive.[2] A study on the related compound 2-aminothiazole-4-carboxylic acid showed that UV irradiation can induce decarboxylation and subsequent ring-opening. Therefore, it is critical to protect this compound from light during storage and experiments whenever possible.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in experimental settings.

Issue 1: Inconsistent or Poor Experimental Results
Possible Cause Troubleshooting Step
Degradation of the compound Verify the purity of your stock of this compound using an appropriate analytical method like HPLC or NMR.
Check for proper storage conditions (cool, dry, dark).
Prepare fresh solutions for your experiments.
Contamination Ensure all glassware is clean and dry before use.
Use high-purity, anhydrous solvents.
Incorrect concentration Re-calibrate your balance and verify the calculations for your solution preparation.
Issue 2: Appearance of Unknown Peaks in Chromatography
Possible Cause Troubleshooting Step
Hydrolysis Prepare samples immediately before analysis and use anhydrous solvents. Check the pH of your sample and mobile phase.
Photodegradation Protect your sample from light at all stages of the experiment by using amber vials or covering with aluminum foil.[2]
Oxidation If the reaction is sensitive to air, consider degassing your solvents and running the experiment under an inert atmosphere.
Thermal Degradation Avoid high temperatures during sample preparation and analysis, unless required by the protocol.
Issue 3: Low Yield in a Synthetic Reaction
Possible Cause Troubleshooting Step
Degraded starting material Confirm the purity of this compound before starting the reaction.
Reaction conditions Ensure all reagents are of high purity and solvents are anhydrous. Optimize reaction time and temperature.
If the reaction is air-sensitive, use Schlenk techniques or a glovebox.[3][4][5][6]

Quantitative Data Summary

Stress Condition Typical Reagents and Conditions Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60°C)2-Aminothiazole-4-carboxylic acid, Ethanol
Basic Hydrolysis 0.1 M NaOH at room temperature2-Aminothiazole-4-carboxylic acid, Ethanol
Oxidation 3% H₂O₂ at room temperatureOxidized thiazole ring derivatives
Thermal Degradation Dry heat (e.g., 60-80°C)Various decomposition products
Photodegradation Exposure to UV light (e.g., 254 nm) or a combination of UV and visible lightDecarboxylation and ring-opened products

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is essential to understand the stability of a compound under stress conditions.[7][8][9][10][11][12]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or a slightly elevated temperature (e.g., 50°C) for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with an appropriate base, and dilute it with the mobile phase for analysis.

  • Basic Degradation: Repeat step 2 using 0.1 M NaOH instead of HCl. Neutralize the samples with an appropriate acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period, taking samples at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) for a specified duration. Also, expose a solution of the compound to the same temperature.

  • Photodegradation: Expose a solution of the compound in a transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light). Wrap a control sample in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[13][14][15][16][17]

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at the maximum absorbance wavelength (λmax) of this compound.

  • Method Optimization: Inject the stressed samples from the forced degradation study. Adjust the gradient, mobile phase composition, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

Caption: Troubleshooting workflow for degradation issues.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_oxidation Oxidation Parent This compound Hydrolysis_Product 2-Aminothiazole-4-carboxylic Acid + Ethanol Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Decarboxylation Decarboxylation Product Parent->Decarboxylation UV Light Oxidized_Product Oxidized Thiazole Derivatives Parent->Oxidized_Product [O] Ring_Opening Ring-Opened Products Decarboxylation->Ring_Opening

Caption: Potential degradation pathways.

References

Alternative catalysts for efficient Ethyl 2-aminothiazole-4-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-aminothiazole-4-carboxylate Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding alternative catalysts and efficient synthesis methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the conventional method for synthesizing this compound?

The traditional and most common method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone, such as ethyl bromopyruvate, with a thioamide, typically thiourea.[3][4] The reaction is known for being relatively simple to perform and generally provides high yields.[1]

Q2: Why should I consider alternative catalysts for the Hantzsch synthesis?

While the conventional Hantzsch synthesis is effective, there is a growing interest in developing more environmentally friendly, efficient, and cost-effective methods. Alternative catalysts can offer several advantages, including:

  • Milder reaction conditions (e.g., lower temperatures, neutral pH).[5]

  • Use of greener solvents (e.g., water, ethanol) or even solvent-free conditions.[5][6]

  • Improved yields and shorter reaction times.[7]

  • Easier catalyst recovery and reusability, reducing waste and cost.[7]

  • Avoidance of hazardous reagents and byproducts.[5]

Q3: What are some promising alternative catalysts for this synthesis?

Several innovative catalytic systems have been developed. Some of the most promising alternatives include:

  • Solid Acid Catalysts: Reusable catalysts like silica-supported tungstosilicic acid and xanthan sulfuric acid have been shown to be effective.[7][8]

  • Visible-Light Induced Synthesis: This metal-free approach utilizes visible light and a green solvent at room temperature, offering an eco-friendly option.[5]

  • Inorganic Salts: Simple inorganic salts such as ferrous sulfate heptahydrate, ferric nitrate nonahydrate, and copper chloride can catalyze the reaction.[9]

  • Organocatalysts: Amino acids like asparagine, in the presence of an oxidant like iodine, can act as non-toxic, eco-friendly catalysts.[10]

  • Biocatalysts: Chitosan-based hydrogels have been used as green biocatalysts, often in conjunction with ultrasound irradiation to enhance reaction rates.[11]

  • Phase-Transfer Catalysts: Polyethylene glycol (PEG-400) can serve as a green reaction medium and facilitate the reaction.[12]

Q4: Can the synthesis be performed without a catalyst?

Yes, under specific conditions, the Hantzsch synthesis of 2-aminothiazoles can proceed without a catalyst.[13] For instance, a solvent-free reaction between 2-bromoacetophenones and thiourea can be completed in a very short time with good yields.[6]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive α-haloketone: Ethyl bromopyruvate can degrade over time.1. Use freshly distilled or newly purchased ethyl bromopyruvate. Check its purity via TLC or NMR before use.
2. Impure Thiourea: Contaminants in thiourea can inhibit the reaction.2. Recrystallize the thiourea from a suitable solvent like ethanol.
3. Incorrect pH: The reaction is sensitive to pH. If the medium is too acidic or too basic, side reactions can occur.3. For the conventional method, the reaction is typically run under neutral or slightly acidic conditions. After the reaction, basification with a weak base like sodium carbonate is often required to precipitate the product.[1]
4. Inefficient Catalyst: The chosen catalyst may not be active or suitable for the specific substrates.4. If using an alternative catalyst, ensure it is properly prepared and activated. For solid catalysts, check for appropriate loading and surface area. Consider screening different catalysts.[7][8]
Formation of Side Products 1. Self-condensation of Ethyl Bromopyruvate: This can occur, especially at higher temperatures.1. Maintain the recommended reaction temperature. Add the ethyl bromopyruvate slowly to the reaction mixture containing thiourea.
2. Formation of Pseudothiohydantoin: This is a common side product in Hantzsch synthesis.2. Optimize the reaction conditions, particularly the temperature and reaction time. Using milder conditions or alternative catalysts can sometimes suppress the formation of this byproduct.
Difficulty in Product Isolation 1. Product is soluble in the reaction medium: The product may not precipitate out of solution.1. After the reaction is complete, try pouring the reaction mixture into ice-cold water to induce precipitation.[3] Adjusting the pH to around 10 with a base like NaOH can also facilitate precipitation.[3]
2. Oily Product: The product may separate as an oil instead of a solid.2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Purification by column chromatography might be necessary.

Troubleshooting Logic Diagram

TroubleshootingWorkflow start Low/No Yield check_reagents Check Reagent Purity (Ethyl Bromopyruvate, Thiourea) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, Time, pH) check_reagents->check_conditions Reagents OK purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Purity Issue check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst Conditions OK optimize_conditions Optimize Conditions check_conditions->optimize_conditions Conditions Off screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts Catalyst Inactive success Successful Synthesis check_catalyst->success Catalyst OK purify_reagents->start optimize_conditions->start screen_catalysts->start

Caption: A flowchart for troubleshooting low-yield issues.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various alternative catalysts for the synthesis of thiazole derivatives, providing a comparative overview of their efficiency.

Catalyst SystemSubstratesSolventTemp. (°C)TimeYield (%)Reference
None (Conventional) Ethyl bromopyruvate, ThioureaEthanolReflux24 h70[3]
Silica Supported Tungstosilisic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes1-ButanolReflux1-2 h79-90[7]
Visible-Light Thiosemicarbazide, Carbonyl, Phenacyl bromideGreen SolventRoom Temp-Good to Outstanding
Ferrous Sulfate Heptahydrate Ethyl 2-azidoacrylate, Potassium thiocyanateEthanol60-8011-13 hHigh[9]
Iridium Complex Sulfoxonium ylides, Thioamides-Mild--[14]
Asparagine/Iodine Methyl carbonyls, Thiourea---Excellent
PEG-400 Acetophenones, NBS, ThioureaPEG-400Room Temp-Excellent[12]
Chitosan Biocatalyst (TCsSB) Hydrazine-1-carbothioamide, Hydrazonoyl chlorides-UltrasoundShortHigh[11]

Experimental Protocols

Protocol 1: Synthesis using Silica Supported Tungstosilisic Acid (Reusable Catalyst)

This protocol is adapted from a one-pot, multi-component procedure for synthesizing Hantzsch thiazole derivatives.[7]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Thiourea

  • Substituted benzaldehyde

  • Silica supported tungstosilisic acid (SiW.SiO₂)

  • 1-Butanol

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1.2 mmol), the substituted benzaldehyde (1 mmol), and SiW.SiO₂ (0.1 g) in 1-butanol (10 mL).

  • Reflux the mixture with stirring for the time specified by monitoring with TLC (typically 1-2 hours).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the solid catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazole derivative.

Protocol 2: Conventional Synthesis of this compound

This is a general procedure based on the classic Hantzsch synthesis.[3]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Sodium hydroxide (2 M solution)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (3 mol) in 100 mL of ethanol.

  • Add ethyl bromopyruvate (2 mol) to the solution.

  • Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture by removing the solvent under reduced pressure.

  • Pour the concentrated residue into ice-cold water.

  • Basify the mixture to a pH of 10 using a 2 M NaOH solution. This will cause the product to precipitate.

  • Filter the off-white precipitate, wash with cold water, and recrystallize from ethanol to obtain pure this compound.

Visualizations

General Hantzsch Thiazole Synthesis Pathway

Hantzsch_Pathway cluster_reactants Reactants alpha-Haloketone alpha-Haloketone intermediate1 SN2 Attack (Thioimidate intermediate) alpha-Haloketone->intermediate1 Thioamide Thioamide Thioamide->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dehydration intermediate2->intermediate3 product 2-Aminothiazole Derivative intermediate3->product

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow start Define Reaction (Substrates, Solvent, Temp) catalyst_prep Prepare Catalyst Library (Solid acids, Organocatalysts, etc.) start->catalyst_prep reaction_setup Set up Parallel Reactions (One for each catalyst) catalyst_prep->reaction_setup monitoring Monitor Reactions (TLC, LC-MS) reaction_setup->monitoring workup Quench and Work-up monitoring->workup analysis Analyze Yield and Purity (NMR, HPLC) workup->analysis selection Select Optimal Catalyst analysis->selection optimization Optimize Conditions for Best Catalyst selection->optimization

Caption: A workflow for screening alternative catalysts.

References

Effective work-up procedures for Ethyl 2-aminothiazole-4-carboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 2-aminothiazole-4-carboxylate. It includes a troubleshooting guide for common issues encountered during the reaction and work-up, a frequently asked questions section, a detailed experimental protocol, and visualizations of the reaction workflow and mechanism.

Troubleshooting Guide

Effective work-up procedures are critical for isolating a pure product with a high yield. Below is a table summarizing common problems, their probable causes, and recommended solutions for the synthesis of this compound via the Hantzsch thiazole synthesis.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low to No Product Formation - Incorrect stoichiometry of reactants.- Suboptimal reaction temperature or time.- Impure starting materials (ethyl bromopyruvate or thiourea).- Ineffective solvent.- Ensure accurate molar ratios of ethyl bromopyruvate to thiourea (typically 1:1.2 to 1:2).- Optimize reaction temperature (reflux in ethanol, ~70-80°C) and monitor reaction progress using Thin Layer Chromatography (TLC).[1] Reaction times can range from 1 to 24 hours.[1][2]- Use purified starting materials.- Ethanol is a commonly used and effective solvent.[1][2]
Product Precipitates as an Oil or Gummy Solid - The reaction mixture is too concentrated.- The product is impure, leading to a depressed melting point.- The quench/precipitation is performed at too high a temperature.- Use a sufficient volume of water for precipitation.- Ensure the reaction has gone to completion to minimize unreacted starting materials.- Pour the reaction mixture into ice-cold water to facilitate the formation of a solid precipitate.[1][3]
Difficulty in Filtering the Precipitate - The precipitate is too fine or colloidal.- Allow the suspension to stand for a longer period to allow for particle agglomeration.- Use a filter aid such as celite.- Centrifugation followed by decantation of the supernatant can be an alternative to filtration.
Product is Contaminated with Starting Materials - Incomplete reaction.- Inefficient washing of the crude product.- Increase reaction time or temperature as monitored by TLC.- Thoroughly wash the filtered product with cold water to remove unreacted thiourea and other water-soluble impurities.
Product Discoloration (Yellow to Brown) - Presence of impurities or side products.- Air oxidation of the product.- Purify the crude product by recrystallization from a suitable solvent such as ethanol or ethyl acetate.[1]- Dry the purified product under vacuum to minimize exposure to air and moisture.
Low Yield After Purification - Loss of product during transfers and filtration.- Product is partially soluble in the washing solvent.- Suboptimal recrystallization conditions.- Minimize the number of transfers.- Use ice-cold water for washing to reduce solubility losses.- During recrystallization, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of adding a base like sodium bicarbonate or sodium hydroxide during the work-up?

A1: The initial product of the Hantzsch thiazole synthesis is often the hydrohalide salt of the 2-aminothiazole, which is typically soluble in the reaction mixture.[4] Adding a weak base, such as sodium carbonate or sodium bicarbonate, or a stronger base like sodium hydroxide, neutralizes this salt, leading to the precipitation of the free base form of this compound, which is less soluble in aqueous solutions.[5]

Q2: My reaction seems to be complete by TLC, but I am not getting any precipitate upon adding water. What should I do?

A2: First, ensure that you have added a sufficient amount of water to lower the solubility of your product. If precipitation still does not occur, it is likely that the product is the soluble hydrohalide salt. In this case, you will need to basify the solution. Add a base such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide dropwise while stirring until the solution becomes basic (check with pH paper). This should induce the precipitation of the product.

Q3: What are the most common side reactions in the Hantzsch synthesis of this compound?

A3: While the Hantzsch synthesis is generally high-yielding, side reactions can occur.[5] These may include the formation of isomeric thiazole products if unsymmetrical thioamides are used.[6] With ethyl bromopyruvate and thiourea, side products can arise from the decomposition of starting materials or intermediates, especially if the reaction is overheated or run for an extended period.

Q4: What is the best solvent for recrystallizing this compound?

A4: Ethanol and ethyl acetate are commonly reported as effective solvents for the recrystallization of this compound.[1] The choice of solvent may depend on the impurities present. It is always a good practice to perform a small-scale solubility test to determine the optimal solvent system for your specific crude product.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from common literature methods.[1][2][7]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (5% aqueous solution) or Sodium hydroxide (2N)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiourea (1.2 to 2 molar equivalents) and absolute ethanol.

  • Addition of Ethyl Bromopyruvate: To the stirred suspension of thiourea in ethanol, add ethyl bromopyruvate (1 molar equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 24 hours.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. The reaction mixture can be concentrated in vacuo to about half of its original volume.[7]

  • Precipitation: Pour the cooled and concentrated reaction mixture into a beaker containing ice-cold water. This should induce the precipitation of the product.

  • Basification: While stirring, slowly add a 5% aqueous solution of sodium bicarbonate or 2N sodium hydroxide until the pH of the mixture is approximately 8-10.[2][8] This will ensure the complete precipitation of the product as the free base.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of cold deionized water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the collected solid product, preferably in a vacuum oven, to obtain the crude this compound.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: Ethyl Bromopyruvate & Thiourea in Ethanol reflux Heat to Reflux (70-80°C, 1-24h) start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water cool->precipitate basify Basify with NaHCO3/NaOH (pH 8-10) precipitate->basify filter_wash Filter and Wash with Cold Water basify->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from Ethanol or Ethyl Acetate dry->recrystallize final_product Final Product: This compound recrystallize->final_product

Caption: Workflow for the synthesis and work-up of this compound.

Hantzsch Thiazole Synthesis Mechanism

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Dehydration reactant1 Ethyl Bromopyruvate intermediate1 Thiouronium Intermediate reactant1->intermediate1 reactant2 Thiourea reactant2->intermediate1 S attacks α-carbon intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 N attacks carbonyl C intermediate3 Hydroxythiazoline Intermediate intermediate2->intermediate3 Proton transfer product This compound intermediate3->product - H2O

Caption: Mechanism of the Hantzsch synthesis for this compound.

References

Overcoming challenges in the large-scale production of aminothiazole carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of aminothiazole carboxamides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the large-scale synthesis of 2-aminothiazole carboxamides?

A1: The most prevalent and historically significant method for synthesizing the 2-aminothiazole ring, adaptable to large-scale production, is the Hantzsch thiazole synthesis.[1][2] This method involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[1] For carboxamide derivatives, strategies include using pre-functionalized starting materials or subsequent modification of the thiazole core.

Q2: What are the primary advantages of using solid-phase synthesis for producing aminothiazole carboxamide libraries?

A2: Solid-phase synthesis (SPS) offers several key advantages for generating libraries of aminothiazole carboxamides, which are crucial for structure-activity relationship (SAR) studies. These benefits include simplified purification, as byproducts and excess reagents can be washed away from the resin-bound product. Additionally, the use of excess reagents can drive reactions to completion. SPS is also highly amenable to automation, which facilitates high-throughput synthesis.

Q3: What are some of the key considerations when choosing a synthetic route for industrial-scale production?

A3: When planning for large-scale production, several factors must be considered to ensure an efficient, cost-effective, and safe process. Key considerations include the availability and cost of starting materials, the overall process productivity, and the number of synthetic steps involved, as fewer steps are generally more economical.[3] The reaction conditions should be mild to minimize energy consumption and reduce the need for specialized equipment.[3] Furthermore, the potential for side reactions and the ease of purification of the final product are critical factors.[3]

Q4: Are there more environmentally friendly approaches to aminothiazole synthesis?

A4: Yes, greener synthetic protocols are being developed to address the environmental concerns associated with traditional methods, such as the use of toxic haloketones in the Hantzsch synthesis.[4] Alternative approaches include microwave-assisted synthesis, which can reduce reaction times and energy consumption.[1] The use of water as a solvent and the development of reusable catalysts, such as silica-supported tungstosilisic acid, are also being explored to create more sustainable processes.[4]

Troubleshooting Guide

Problem 1: Low Yield in Hantzsch Thiazole Synthesis

  • Question: My Hantzsch reaction for producing a 2-aminothiazole carboxamide is resulting in a low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields in the Hantzsch synthesis can stem from several factors.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed before workup.[5]

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Under acidic conditions, the condensation of α-halogeno ketones with N-monosubstituted thioureas can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles in addition to the desired 2-(N-substituted amino)thiazoles.[6] Consider performing the reaction in a neutral solvent to favor the formation of the desired product.

    • Steric Hindrance: Bulky substituents on the aniline or other reactants can hinder the reaction, leading to lower yields. For instance, coupling of 2-N-Boc-aminothiazole-5-carboxylic acid with the sterically hindered 2-chloro-6-methylaniline has been reported to be unsatisfactory for large-scale synthesis.[7] In such cases, optimizing the coupling agents or altering the synthetic strategy may be necessary.

    • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Ensure the reaction is carried out at the optimal temperature and for a sufficient duration. For example, a common procedure involves stirring the mixture of a substituted 2-bromoethanone and a substituted thiourea in ethanol at 70°C for 2 hours.[5]

Problem 2: Difficulty in Product Purification

  • Question: I am facing challenges in purifying my aminothiazole carboxamide product on a large scale. What purification methods are most effective?

  • Answer: Large-scale purification of aminothiazole carboxamides can be challenging due to the presence of closely related impurities.

    • Crystallization: If the product is a solid, recrystallization is often an effective and scalable purification method. A patent for producing a 2-aminothiazole carboxamide derivative mentions recrystallization from a mixture of methanol and water to obtain the pure product.[3]

    • Column Chromatography: For laboratory to pilot-scale purification, column chromatography over silica gel is a common technique.[8] The choice of eluent is crucial and should be optimized by TLC.

    • Solid-Phase Synthesis: One of the primary advantages of solid-phase synthesis is the simplified purification process. By anchoring the substrate to a solid support, excess reagents and byproducts can be easily washed away, often yielding a product of high purity after cleavage from the resin.[9]

    • Precipitation: In some cases, the product can be selectively precipitated from the reaction mixture. The Hantzsch synthesis of 2-amino-4-phenylthiazole results in a product that is poorly soluble in water and can be readily precipitated.[10]

Problem 3: Formation of Impurities and Side Products

  • Question: I am observing significant impurity peaks in the analysis of my final product. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of impurities is a common challenge in the synthesis of aminothiazole carboxamides.

    • Isomer Formation: As mentioned, under acidic conditions in the Hantzsch synthesis, there can be a change in regioselectivity, leading to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the desired 2-aminothiazole.[6] Performing the reaction in a neutral solvent generally favors the formation of the 2-aminothiazole.

    • Over-alkylation: The amino group of the 2-aminothiazole ring can potentially undergo further alkylation, leading to undesired byproducts. Careful control of stoichiometry and reaction conditions is necessary to minimize this.

    • Decomposition of Reactants or Products: Some reactants or the final product may be unstable under the reaction conditions. For example, using an excess of a strong base can lead to the decomposition of reactants and products.[3] A patented process suggests that selecting an appropriate solvent and controlling the amount of base can suppress side reactions and prevent decomposition.[3]

    • Byproducts from Starting Materials: Impurities in the starting materials can carry through the synthesis and contaminate the final product. Ensure the purity of all reactants before starting the synthesis.

Data and Protocols

Table 1: Representative Reaction Conditions for Aminothiazole Carboxamide Synthesis
Synthetic StepReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
Hantzsch Thiazole SynthesisSubstituted 2-bromoethanone, Substituted thiourea, Ethanol702Not specified[5]
Amide Formation2-aminothiazole derivative, Carboxylic acid, EDC.HCl, HOBt, DIPEA, CH2Cl2Room Temp.16Not specified[5]
Industrial ProcessThiocarbamyl compound, 2-chloro-N-(cyanothiophen-2-yl-methyl)-acetamide, Triethylamine, AcetonitrileRoom Temp.590[3]
Solid-Phase Thiazole FormationResin-bound α-bromoketone, Thiourea, Ethanol506Not specified[9]
Solid-Phase Amide CouplingResin-bound thiazole carboxylic acid, Amine, HBTU, HOBt, DMFRoom Temp.4-6Not specified[9]
Experimental Protocol: Large-Scale Hantzsch-Type Synthesis of a 2-Aminothiazole Carboxamide Derivative

This protocol is a generalized procedure adapted from literature for the large-scale synthesis of a 2-aminothiazole carboxamide derivative.[3][5] Caution: This protocol should be adapted and optimized for the specific target molecule and performed by qualified personnel with appropriate safety measures in place.

Materials and Reagents:

  • Substituted 2-chloroacetamide derivative

  • Substituted thiocarbamyl compound

  • Triethylamine (or another suitable base)

  • Acetonitrile (or another suitable solvent)

  • Methanol and Water (for recrystallization)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reaction vessel with the chosen solvent (e.g., acetonitrile).

  • Addition of Reactants: Add the substituted thiocarbamyl compound (1.0 equivalent) and the substituted 2-chloroacetamide derivative (1.0 equivalent) to the solvent with stirring.

  • Base Addition: Slowly add the base (e.g., triethylamine, 1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature to 50°C) for the required duration (e.g., 3-6 hours).[3] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.

  • Recrystallization: Add a mixture of methanol and water to the residue. Heat to dissolve the solid and then allow it to cool slowly to form crystals.

  • Isolation: Collect the crystals by filtration and wash them with a cold solvent mixture.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Product alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thiourea Thiourea/Thioamide thiourea->condensation cyclization Intramolecular Cyclization condensation->cyclization Intermediate dehydration Dehydration cyclization->dehydration Thiazoline Intermediate aminothiazole 2-Aminothiazole Carboxamide dehydration->aminothiazole

Caption: Workflow of the Hantzsch thiazole synthesis.

Solid_Phase_Synthesis_Workflow start Start with Resin Support attach Attach Linker/First Reactant start->attach synthesize Synthesize Thiazole Core (e.g., via resin-bound α-haloketone) attach->synthesize modify Further Modifications (e.g., amide coupling) synthesize->modify cleave Cleave Product from Resin modify->cleave purify Purify Final Product cleave->purify

Caption: General workflow for solid-phase synthesis.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl 2-aminothiazole-4-carboxylate against structurally related alternatives. It is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of this important heterocyclic compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) spectra are typically acquired on a 300 or 400 MHz spectrometer.[1][2] The general procedure for sample preparation and data acquisition is as follows:

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Spectra are recorded using a standard pulse program. For routine analysis, acquisition parameters may include a 45° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.[3] The number of scans can range from 4 to 16, depending on the sample concentration.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

  • ¹³C NMR: Spectra are typically acquired with proton decoupling. Recommended parameters for molecules in the 150-350 Dalton range include a 30° pulse, a 4-second acquisition time, and no relaxation delay.[3]

Structure of this compound

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.

Caption: Structure of this compound with atom numbering.

¹H NMR Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound and two structurally related compounds. The data is presented to highlight the influence of substituents on the chemical shifts of the thiazole ring protons and other functional groups.

CompoundSolventThiazole H-5 (ppm)-NH₂ (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)Other Protons (ppm)
This compound DMSO-d₆7.34 (s, 1H)7.72 (s, 2H)4.14 (q, 2H)1.22 (t, 3H)-
2-Aminothiazole[1]DMSO-d₆6.53 (d, 1H)6.86 (s, 2H)--6.93 (d, 1H, H-4)
Ethyl 2-amino-4-methylthiazole-5-carboxylate[2]DMSO-d₆-7.72 (s, 2H)4.14 (q, 2H)1.22 (t, 3H)2.35 (s, 3H, -CH₃)

Analysis: The presence of the electron-withdrawing carboxylate group at the C4 position in this compound causes a significant downfield shift of the H-5 proton (7.34 ppm) compared to the parent 2-aminothiazole (6.53 ppm). The amino group protons appear as a broad singlet around 7.72 ppm in the substituted thiazoles. The ethyl ester protons give rise to a characteristic quartet around 4.14 ppm and a triplet around 1.22 ppm. In the case of ethyl 2-amino-4-methylthiazole-5-carboxylate, the thiazole proton is replaced by a methyl group, which appears as a singlet at approximately 2.35 ppm.[2]

¹³C NMR Data Comparison

The ¹³C NMR data provides further insights into the electronic environment of the carbon atoms within the thiazole ring and the substituent groups.

CompoundSolventC2 (ppm)C4 (ppm)C5 (ppm)C=O (ppm)-OCH₂CH₃ (ppm)-OCH₂CH₃ (ppm)Other Carbons (ppm)
This compound DMSO-d₆170.7159.7107.9162.560.314.7-
2-AminothiazoleDMSO-d₆169.2153.4111.1----
Ethyl 2-amino-4-methylthiazole-5-carboxylate[2]DMSO-d₆170.7159.7107.9162.560.314.717.4 (-CH₃)

Analysis: In the ¹³C NMR spectrum of this compound, the C2 carbon bearing the amino group resonates at a significantly downfield position (170.7 ppm). The carbonyl carbon of the ester appears at 162.5 ppm. The thiazole ring carbons, C4 and C5, are observed at 159.7 and 107.9 ppm, respectively. Comparing with 2-aminothiazole, the C4 and C5 carbons show shifts due to the substitution pattern. For ethyl 2-amino-4-methylthiazole-5-carboxylate, the chemical shifts of the thiazole ring and the ethyl ester are similar to the target compound, with the addition of a signal for the methyl carbon at around 17.4 ppm.[2]

References

A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-aminothiazole-4-carboxylate. For researchers, scientists, and professionals in drug development, understanding the fragmentation behavior of this and related molecules is crucial for structural elucidation and impurity profiling. This document compares its fragmentation with that of its methyl ester analog, Mthis compound, supported by experimental data and detailed protocols.

Mass Spectrometry Fragmentation Analysis

The mass spectrum of this compound, like many organic molecules, exhibits a series of characteristic fragment ions under electron ionization. The fragmentation patterns are influenced by the presence of the ethyl ester and the aminothiazole functional groups. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (172.2 g/mol ).

In comparison, Mthis compound, with a molecular weight of 158.18 g/mol , is expected to show some similar fragmentation pathways related to the aminothiazole core, but differences will arise from the fragmentation of the different ester groups.

Data Presentation

The following table summarizes the expected major fragment ions for this compound and a comparison with its methyl analog. The relative abundances are based on typical fragmentation patterns observed for similar structures.

Fragment Ion Proposed Structure m/z (this compound) Relative Abundance (Ethyl) m/z (Mthis compound) Relative Abundance (Methyl) Fragmentation Pathway
[M]⁺C₆H₈N₂O₂S⁺172Moderate158ModerateMolecular Ion
[M - OCH₂CH₃]⁺C₄H₃N₂OS⁺127High--Loss of the ethoxy radical
[M - OCH₃]⁺C₄H₃N₂OS⁺--127HighLoss of the methoxy radical
[M - COOCH₂CH₃]⁺C₃H₃N₂S⁺99Moderate--Loss of the ethyl carboxylate radical
[M - COOCH₃]⁺C₃H₃N₂S⁺--99ModerateLoss of the methyl carboxylate radical
[C₂H₅]⁺CH₃CH₂⁺29Moderate--Ethyl cation from ester
[C₂H₄]CH₂=CH₂Loss of 28---Neutral loss of ethene (McLafferty)
[Thiazole ring fragments]VariousVariousVariousVariousVariousRing opening and subsequent fragmentations

Experimental Protocols

The mass spectrometry data presented is typically acquired using the following experimental setup:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

Sample Preparation: A dilute solution of the analyte (Ethyl or Mthis compound) is prepared in a volatile organic solvent such as methanol or dichloromethane.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-500.

Fragmentation Pathway Visualization

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation pathways. A significant pathway involves the cleavage of the ester group.

fragmentation_pathway M This compound [M]⁺ m/z = 172 F1 [M - OCH₂CH₃]⁺ m/z = 127 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z = 99 M->F2 - •COOCH₂CH₃ F3 Loss of Ethoxy Radical •OCH₂CH₃ F4 Loss of Ethyl Carboxylate Radical •COOCH₂CH₃

Caption: Proposed fragmentation of this compound.

Logical Workflow for Compound Identification

The identification of this compound and its comparison to alternatives in a research setting follows a structured workflow.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation & Reporting SamplePrep Sample Preparation GCMS GC-MS Analysis (EI) SamplePrep->GCMS SpecExtract Mass Spectrum Extraction GCMS->SpecExtract FragIdent Fragment Ion Identification SpecExtract->FragIdent CompAnalysis Comparative Analysis FragIdent->CompAnalysis PathElucid Pathway Elucidation CompAnalysis->PathElucid StructConfirm Structure Confirmation PathElucid->StructConfirm Report Generate Report StructConfirm->Report

Caption: Workflow for mass spectral analysis and comparison.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound, offering valuable insights for researchers in the field of analytical chemistry and drug development. The provided data and protocols serve as a practical reference for experimental design and data interpretation.

A Researcher's Guide to the FTIR Spectral Assignments of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in drug development and scientific research, understanding the molecular structure of synthesized compounds is paramount. Ethyl 2-aminothiazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry, is no exception. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and effective method for identifying the key functional groups within this molecule, offering insights into its structural integrity and purity. This guide provides a detailed analysis of the FTIR spectral assignments for this compound, a comparison with a simpler analogue, and a standard experimental protocol for obtaining such data.

Understanding the Vibrational Fingerprint of this compound

Table 1: Predicted FTIR Spectral Assignments for this compound.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3450 - 3300Medium - StrongN-H asymmetric and symmetric stretchingPrimary Amine (-NH₂)
3150 - 3050MediumC-H stretching (aromatic/heteroaromatic)Thiazole Ring
2980 - 2850MediumC-H asymmetric and symmetric stretchingEthyl Group (-CH₂CH₃)
~1720StrongC=O stretchingEster (-COOC₂H₅)
~1630StrongN-H bending (scissoring)Primary Amine (-NH₂)
~1580Medium - StrongC=N stretchingThiazole Ring
~1500MediumC=C stretchingThiazole Ring
1370 - 1350MediumC-N stretchingAmine/Thiazole
1250 - 1200StrongC-O stretching (asymmetric)Ester (-COOC₂H₅)
1100 - 1000MediumC-O stretching (symmetric)Ester (-COOC₂H₅)
~850MediumC-H out-of-plane bendingThiazole Ring
~780MediumC-S stretchingThiazole Ring

Comparative Spectral Analysis: The Influence of the Ethyl Carboxylate Group

To appreciate the contribution of the ethyl carboxylate group to the overall spectrum, a comparison with a simpler, related molecule, 2-aminothiazole, is instructive.

Table 2: Comparative FTIR Data: this compound vs. 2-Aminothiazole.

Functional GroupThis compound (Predicted, cm⁻¹)2-Aminothiazole (Experimental, cm⁻¹)Key Differences
N-H Stretch3450 - 3300~3420, ~3300Similar, characteristic of a primary amine.
C=O Stretch~1720AbsentA strong, defining peak for the ester group.
N-H Bend~1630~1630Present in both, characteristic of the primary amine.
C=N Stretch~1580~1560Similar, part of the thiazole ring vibration.
C-O Stretch1250 - 1200, 1100 - 1000AbsentStrong bands indicative of the ester linkage.

The most significant difference is the presence of a strong absorption band around 1720 cm⁻¹ in the spectrum of this compound, which is absent in 2-aminothiazole. This band is unequivocally assigned to the carbonyl (C=O) stretching vibration of the ester functional group. Furthermore, the presence of strong C-O stretching bands in the 1250-1000 cm⁻¹ region further confirms the identity of the ethyl carboxylate moiety.

Experimental Protocol for FTIR Analysis

The following is a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain the infrared spectrum of this compound.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Preparation and Application:

    • Place a small amount of the powdered this compound onto the ATR crystal using a clean spatula.

    • Ensure the crystal is fully covered by the sample.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

  • Data Processing and Analysis:

    • The collected interferogram is automatically Fourier-transformed by the software to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Label the significant peaks and compare their wavenumbers with the expected values for the functional groups present in this compound.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

    • Clean the crystal thoroughly with a solvent-dampened wipe to remove any residual sample.

Workflow for FTIR Analysis

The logical flow of an FTIR experiment, from sample preparation to final data interpretation, can be visualized as follows:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start sample_prep Place Sample on ATR Crystal start->sample_prep apply_pressure Apply Pressure sample_prep->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec fourier_transform Fourier Transform sample_spec->fourier_transform peak_picking Peak Picking & Identification fourier_transform->peak_picking assignment Assign Functional Groups peak_picking->assignment end end assignment->end End

Caption: A flowchart illustrating the key stages of an FTIR analysis workflow.

By following this guide, researchers and drug development professionals can effectively utilize FTIR spectroscopy to characterize this compound, ensuring the identity and quality of this vital pharmaceutical intermediate.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of Novel Ethyl 2-aminothiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the ethyl 2-aminothiazole-4-carboxylate scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This guide provides a comprehensive evaluation of the biological activities of novel derivatives of this scaffold, offering a comparative analysis against existing alternatives, supported by experimental data and detailed protocols.

A Versatile Scaffold with Diverse Biological Activities

Derivatives of this compound have demonstrated significant potential in several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The versatility of the 2-aminothiazole core allows for a wide range of structural modifications, leading to compounds with tailored biological profiles.

Anticancer Activity: Inducing Cell Death in Malignant Cells

A significant body of research highlights the potent anticancer properties of these derivatives against a variety of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of several novel this compound derivatives, with comparisons to standard chemotherapeutic agents where available. The GI50 (Growth Inhibition 50%) and IC50 (Inhibitory Concentration 50%) values represent the concentration of the compound required to inhibit cell growth or viability by 50%.

Compound IDCancer Cell LineActivity MetricValue (µM)Reference CompoundReference Value (µM)Citation
Derivative 14 RPMI-8226 (Leukemia)GI500.08--[1]
TH-39 K562 (Leukemia)IC500.78--[2]
Compound 88 HS 578T (Breast Cancer)IC500.8--[3]
Amide-benzazole analog 6b MCF-7 (Breast Cancer)IC5017.2 ± 1.9--[4]
Amide-benzazole analog 6b A549 (Lung Cancer)IC5019.0 ± 3.2--[4]
Thiazole-amino acid hybrid 5ac A549, HeLa, MCF-7IC504.57–6.715-Fluorouracil>100[4]
Thiazole-amino acid hybrid 5ad A549, HeLa, MCF-7IC503.68–8.515-Fluorouracil>100[4]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes necessitates the development of new antimicrobial agents. Schiff base derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Comparative Antimicrobial Activity

The table below presents the antimicrobial efficacy of selected derivatives, quantified by the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition.

Compound IDMicroorganismActivity MetricValueReference CompoundReference ValueCitation
Schiff Base 2a Staphylococcus epidermidis (Gram+)MIC250 µg/mL--
Schiff Base 2a Candida albicansZone of Inhibition20.0 mmNystatin19.3 mm
Schiff Base 2b Pseudomonas aeruginosa (Gram-)MIC375 µg/mL--
Schiff Base 2b Candida glabrataZone of Inhibition21.0 mmNystatin19.1 mm
Schiff Base 2d Staphylococcus aureus (Gram+)MIC250 µg/mL--
Schiff Base 2g Escherichia coli (Gram-)MIC375 µg/mL--

Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Chronic inflammation is a hallmark of many diseases. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

Comparative Anti-inflammatory Activity

The following data compares the in vitro COX-1 and COX-2 inhibitory activity of novel derivatives with the selective COX-2 inhibitor, celecoxib. The IC50 values indicate the concentration required for 50% inhibition of the enzyme.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference COX-1 IC50 (µM)Reference COX-2 IC50 (µM)Reference Selectivity IndexCitation
Various Derivatives 1.00 - 6.340.09 - 0.713.03 - 16Celecoxib7.210.838.68

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives (Hantzsch Thiazole Synthesis)

The core scaffold is typically synthesized via the Hantzsch thiazole synthesis.

General Procedure:

  • A mixture of an α-haloketone (e.g., ethyl bromopyruvate) (1 equivalent) and a thioamide (e.g., thiourea) (1.2-2 equivalents) is dissolved in a suitable solvent, such as ethanol.

  • The reaction mixture is heated to reflux for a specified period, typically ranging from 1 to 24 hours.[5][6]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is then poured into ice-cold water, often with basification (e.g., with NaOH) to facilitate precipitation.[6]

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow the reduction of MTT by metabolically active cells into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method (for MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method (for Zone of Inhibition)

This method is used to assess the antimicrobial activity of a substance by measuring the area of growth inhibition.

Procedure:

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Understanding the molecular pathways through which these compounds exert their effects is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate key processes.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_data Data Analysis start Ethyl Bromopyruvate + Thiourea hantzsch Hantzsch Thiazole Synthesis start->hantzsch product Ethyl 2-aminothiazole-4- carboxylate Derivative hantzsch->product anticancer Anticancer Assays (e.g., MTT) product->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, Diffusion) product->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) product->anti_inflammatory ic50 IC50 / GI50 Determination anticancer->ic50 mic MIC / Zone of Inhibition antimicrobial->mic selectivity Selectivity Index anti_inflammatory->selectivity cox2_pathway stimuli Inflammatory Stimuli (e.g., Cytokines) phospholipase Phospholipase A2 stimuli->phospholipase cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2) cox2->prostaglandins converts to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation derivatives 2-Aminothiazole Derivatives derivatives->cox2 inhibit apoptosis_pathway derivative 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 down-regulates bax Bax (Pro-apoptotic) derivative->bax up-regulates mitochondrion Mitochondrion bcl2->mitochondrion inhibits bax->mitochondrion promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspases Caspase Activation (e.g., Caspase-3) cytochrome_c->caspases apoptosis Apoptosis (Cell Death) caspases->apoptosis

References

Structure-activity relationship (SAR) studies of Ethyl 2-aminothiazole-4-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of ethyl 2-aminothiazole-4-carboxylate analogs reveals a versatile scaffold with a broad spectrum of biological activities. These compounds have been extensively explored for their potential as antimicrobial, anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Structure-Activity Relationship (SAR) Overview

The core structure of this compound serves as a foundational building block in medicinal chemistry.[1] Modifications at the 2-amino group and the thiazole ring have led to the development of potent and selective therapeutic agents.[2][3]

Antimicrobial Activity

Derivatives of 2-aminothiazole have demonstrated significant antimicrobial properties. The introduction of various heterocyclic moieties and Schiff bases has been a common strategy to enhance this activity.[4][5] For instance, the synthesis of Schiff bases by reacting this compound with different aldehydes and ketones has yielded compounds with notable antibacterial and antifungal effects.[5]

Anticancer Activity

Numerous studies have highlighted the potential of this compound analogs as anticancer agents.[3][6][7] The substitution at the 2-amino position with various functional groups has been a key area of investigation. One study reported that ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 microM.[7]

Kinase Inhibition

The 2-aminothiazole scaffold has been identified as a novel template for kinase inhibitors.[8] Strategic modifications have led to the discovery of potent pan-Src inhibitors, with Dasatinib being a prominent example used in the treatment of chronic myelogenous leukemia.[8]

Other Biological Activities

Beyond these primary areas, analogs have been investigated as vascular adhesion protein-1 (VAP-1) inhibitors for treating conditions like diabetic macular edema.[9][10] These studies underscore the therapeutic versatility of this chemical class.

Comparative Biological Data

The following tables summarize the quantitative biological activity data for various this compound analogs.

Table 1: Anticancer Activity of Ethyl 2-substituted-aminothiazole-4-carboxylate Analogs [7]

CompoundSubstitution at 2-amino positionCell LineGI50 (µM)
14 3-(diethylamino)-propanamidoRPMI-8226 (Leukemia)0.08
- -Mean Graph (MG-MID) 38.3

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: VAP-1 Inhibitory Activity of Thiazole Derivatives [9][10]

CompoundHuman VAP-1 IC50 (nM)Rat VAP-1 IC50 (nM)
10 23014
35c 2072

IC50: The concentration required to inhibit enzyme activity by 50%.

Experimental Protocols

General Synthesis of this compound Schiff Bases[5]

This compound is synthesized by the reaction of ethyl bromopyruvate and thiourea. The resulting compound is then reacted with various aldehydes or ketones to form the corresponding Schiff bases. The purity of the synthesized compounds is typically confirmed using thin-layer chromatography.

In Vitro Anticancer Screening (NCI-60 Cell Line Panel)[7]

The antitumor activity of the synthesized analogs is evaluated in vitro by the National Cancer Institute (NCI) against a panel of 60 human tumor cell lines. The screening involves determining the concentration of the compound that causes 50% growth inhibition (GI50).

VAP-1 Inhibition Assay[9][10]

The inhibitory activity against vascular adhesion protein-1 (VAP-1) is determined using a fluorometric assay. The assay measures the production of hydrogen peroxide from the enzymatic oxidation of a substrate. The IC50 values are calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts related to the SAR and experimental workflow.

SAR_Overview cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activities Biological Activities Core This compound Mod1 Substitution at 2-amino position Core->Mod1 Leads to Mod2 Modification of thiazole ring Core->Mod2 Leads to Act1 Antimicrobial Mod1->Act1 Act2 Anticancer Mod1->Act2 Act3 Kinase Inhibition Mod1->Act3 Act4 VAP-1 Inhibition Mod2->Act4

Caption: Structure-Activity Relationship (SAR) overview for this compound analogs.

Experimental_Workflow Start Synthesis of Analogs Purification Purification & Characterization (TLC, NMR, Mass Spec) Start->Purification Screening Biological Screening Purification->Screening Antimicrobial Antimicrobial Assays Screening->Antimicrobial Anticancer Anticancer Assays (e.g., NCI-60) Screening->Anticancer Enzyme Enzyme Inhibition Assays (e.g., VAP-1) Screening->Enzyme Data Data Analysis (IC50, GI50) Antimicrobial->Data Anticancer->Data Enzyme->Data SAR SAR Determination Data->SAR

Caption: General experimental workflow for SAR studies of novel analogs.

References

A Comparative Guide to HPLC and LC-MS Methods for Purity Assessment of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Ethyl 2-aminothiazole-4-carboxylate is a critical step in the quality control process. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these methods, complete with experimental protocols and data presentation to aid in selecting the most suitable technique for your analytical needs.

While specific, validated methods for this compound are not extensively published, this guide leverages a validated method for a closely related novel aminothiazole derivative to provide representative experimental protocols. These protocols can serve as a strong starting point for method development and validation for this compound.

Comparative Analysis of HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for purity analysis depends on the specific requirements of the analytical task, such as the need for identification of unknown impurities, sensitivity, and regulatory requirements.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good for quantification of known compounds with a chromophore. May have co-eluting peaks.High specificity, can distinguish between compounds with the same retention time but different masses.
Sensitivity Generally in the microgram (µg) to nanogram (ng) range.High sensitivity, typically in the nanogram (ng) to picogram (pg) range.
Impurity Identification Limited to retention time comparison with known standards.Provides molecular weight information, enabling tentative identification of unknown impurities.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise for operation and data interpretation.
Robustness Generally considered a very robust and reliable technique for routine analysis.Can be more susceptible to matrix effects, requiring careful sample preparation.

Experimental Protocols

The following are representative protocols for HPLC-UV and LC-MS/MS analysis, adapted from a study on a novel aminothiazole derivative, which can be optimized for this compound.[1][2]

1. HPLC-UV Method

This method is suitable for the quantification of the main component and known impurities.

  • Instrumentation: Waters Alliance HPLC with a UV Detector (e.g., Waters 2487 dual λ absorbance/2998 PDA).[1]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm).[1]

  • Mobile Phase: Isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% 0.1% v/v orthophosphoric acid in acetonitrile.[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection Wavelength: 272 nm.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5-1.5 mg/mL.[1]

2. LC-MS/MS Method

This method is ideal for the detection and tentative identification of trace-level impurities and for confirming the identity of the main peak.

  • Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: The same HPLC conditions as described above can be used.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometry Parameters (Representative for a related compound):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Full scan mode for impurity profiling and selected reaction monitoring (SRM) for quantification if standards are available.

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection cluster_data Data Analysis prep Weighing and Dissolution hplc HPLC Separation prep->hplc lcms LC-MS/MS Analysis hplc->lcms Impurity ID & High Sensitivity uv UV Detection hplc->uv Routine QC ms Mass Spectrometry lcms->ms quant Quantification of Impurities uv->quant ident Identification of Unknowns ms->ident report Purity Report Generation quant->report ident->report

Purity Assessment Workflow

Conclusion

Both HPLC-UV and LC-MS are valuable techniques for assessing the purity of this compound. HPLC-UV is a robust and cost-effective method for routine quality control and quantification of known impurities. LC-MS, on the other hand, offers higher sensitivity and specificity, making it indispensable for the identification of unknown impurities and for analyses requiring trace-level detection. The choice of method should be guided by the specific analytical requirements, including the stage of drug development, regulatory expectations, and the need for impurity characterization. The provided experimental protocols serve as a practical starting point for developing a suitable purity testing method for this compound.

References

A Comparative Guide to the Synthetic Routes of Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-aminothiazole-4-carboxylate is a crucial heterocyclic building block in medicinal chemistry, serving as a scaffold for a wide array of therapeutic agents. Its synthesis is a key step in the development of new pharmaceuticals. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Overview of Synthetic Strategies

The synthesis of this compound is predominantly achieved through the Hantzsch thiazole synthesis. However, alternative routes have been developed to address specific challenges such as yield, reaction conditions, and substrate availability. This comparison focuses on three prominent methods:

  • Hantzsch Thiazole Synthesis: The classical and most widely used method involving the condensation of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide (thiourea).

  • Synthesis from Ethyl 2-azidoacrylate: A less common route that utilizes ethyl 2-azidoacrylate and potassium thiocyanate.

  • Darzens-based Synthesis: A flexible, multi-step approach commencing with a Darzens reaction to create an epoxide intermediate which then reacts with thiourea.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different synthetic routes, offering a clear comparison of their efficiency and reaction conditions.

Synthetic Route Key Reagents Solvent Temperature (°C) Reaction Time Yield (%) Reference
Hantzsch Synthesis (Method 1) Ethyl bromopyruvate, ThioureaEthanol701 hour99-100%[1]
Hantzsch Synthesis (Method 2) Ethyl bromopyruvate, ThioureaAbsolute EthanolReflux (approx. 78)24 hours68%[2]
Hantzsch Synthesis (Catalytic) Ethyl bromopyruvate, Thiourea, Cu₂O@HKUST-1EthanolReflux3 hoursHigh (unspecified)[3]
From Ethyl 2-azidoacrylate Ethyl 2-azidoacrylate, Potassium thiocyanate, FeSO₄·7H₂OOrganic Solvent60-8011-13 hoursHigh (unspecified)[4]
Darzens-based Synthesis Methyl dichloroacetate, Aldehyde, ThioureaEther, Methanol0 to RTMulti-stepVariable[5]

Experimental Protocols

Hantzsch Thiazole Synthesis (High Yield, Short Reaction Time)

This protocol is adapted from a general method that reports nearly quantitative yields.[1]

Methodology:

  • A mixture of thiourea (1.2 mmol) and ethyl 3-bromopyruvate (1 mmol) is prepared in ethanol (2 mL).

  • The reaction mixture is stirred at 70°C for 1 hour.

  • After completion, the mixture is cooled to room temperature.

  • The cooled mixture is poured into ice water, causing the product to precipitate.

  • The precipitate is collected by filtration and dried to yield this compound.

Hantzsch Thiazole Synthesis (Extended Reflux)

This protocol describes a longer reaction time under reflux conditions.[2]

Methodology:

  • A mixture of ethyl bromopyruvate (0.05 mol, 9.75 g) and thiourea (0.10 mol, 7.61 g) is prepared in absolute ethanol (53 mL).

  • The mixture is refluxed for 24 hours.

  • The completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up to isolate the product. The reported yield for this method is 68%.[2]

Synthesis from Ethyl 2-azidoacrylate

This method provides an alternative pathway using an azide precursor.[4]

Methodology:

  • Ethyl 2-azidoacrylate (1 part, molar basis), potassium thiocyanate (2 parts, molar basis), and an inorganic salt catalyst such as FeSO₄·7H₂O (0.5 parts, molar basis) are combined in an organic solvent.

  • The reaction mixture is heated to a temperature between 60-80°C.

  • The reaction is maintained at this temperature for 11-13 hours.

  • The final product, this compound, is obtained after workup and purification. This method is reported to have a high yield and be environmentally friendly.[4]

Workflow Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Hantzsch_Synthesis reagents Ethyl bromopyruvate + Thiourea cyclization Condensation & Cyclization reagents->cyclization Mix conditions Ethanol 70-78°C (Reflux) conditions->cyclization workup Precipitation in Water cyclization->workup Cool product Ethyl 2-aminothiazole- 4-carboxylate workup->product Filter & Dry

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Azide_Route reagents Ethyl 2-azidoacrylate + Potassium thiocyanate reaction One-Pot Cyclization reagents->reaction catalyst FeSO₄·7H₂O (Catalyst) catalyst->reaction product Ethyl 2-aminothiazole- 4-carboxylate reaction->product Workup conditions Organic Solvent 60-80°C, 11-13h conditions->reaction

Caption: Workflow for Synthesis from Ethyl 2-azidoacrylate.

Conclusion

The Hantzsch thiazole synthesis remains the most direct and efficient method for producing this compound. Experimental data shows that under optimized conditions, this one-pot reaction can be completed in as little as one hour with nearly quantitative yields.[1] While variations exist, such as longer reflux times which may result in lower yields, the method is robust and widely adopted.[2] The introduction of nanocatalysts may further shorten reaction times.[3]

The synthesis from ethyl 2-azidoacrylate offers a viable alternative, particularly when the starting materials are readily available.[4] It avoids the use of α-haloesters, which can be lachrymatory and reactive. However, the reaction requires longer times and specific catalytic conditions.

The Darzens-based synthesis provides significant flexibility, allowing for the introduction of substituents at the 5-position of the thiazole ring.[5] This multi-step process is more complex and is typically employed when specific analogues are desired, rather than for the bulk synthesis of the parent compound.

For researchers focused on high-yield, efficient, and scalable production of the title compound, the optimized Hantzsch synthesis is the recommended route. For the creation of diverse libraries of 5-substituted analogues, the Darzens-based approach offers superior flexibility.

References

A Comparative Guide to the X-ray Crystal Structures of Ethyl 2-aminothiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several ethyl 2-aminothiazole-4-carboxylate derivatives. The objective is to offer a clear, data-driven comparison of their molecular geometries and crystal packing, supported by detailed experimental protocols. This information is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents based on the 2-aminothiazole scaffold.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for three distinct derivatives of this compound. These derivatives feature different substituents, leading to variations in their crystal packing and unit cell parameters.

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Volume (ų) Z
Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate[1][2]C₁₉H₁₆N₂O₅SMonoclinicP2₁/n15.6232(10)15.0696(9)15.9063(11)9098.873(2)903700.1(4)8
Ethyl 2-amino-4-(3,4-difluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate[3]C₂₁H₁₅F₂NO₅TriclinicP-15.699(3)9.629(4)Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Ethyl 2-amino-4-(4-ethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate[4]C₂₃H₂₁NO₆TriclinicP-17.624(4)9.197(5)15.058(5)94.13(3)102.27(3)106.72(3)977.9(8)2

Experimental Protocols

The methodologies described below represent a general workflow for the synthesis and single-crystal X-ray diffraction analysis of this compound derivatives, based on established practices.[5][6][7][8]

Synthesis of this compound Derivatives

A common route for the synthesis of the parent this compound involves the reaction of ethyl bromopyruvate with thiourea in an alcoholic solvent.[5][6] For the synthesis of more complex derivatives, such as those presented in the table, multi-step reactions are typically employed. For instance, the synthesis of pyrano[3,2-c]chromene derivatives often involves a one-pot reaction of 4-hydroxycoumarin, an appropriate aldehyde, and this compound in the presence of a catalyst.[9]

General Procedure:

  • Reactants are dissolved in a suitable solvent (e.g., ethanol, methanol, or a mixture including water).

  • A catalyst, if required, is added to the reaction mixture.

  • The mixture is stirred and refluxed for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated, often by pouring it into ice-cold water.

  • The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is outlined below.[7][8][10]

1. Crystal Mounting and Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is cooled to a low temperature (typically 100 K or 173 K) to minimize thermal vibrations.[11]

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or HyPix), is used to collect diffraction data.[1][7]

  • Data is collected by rotating the crystal in the X-ray beam, typically using ω and φ scans.[1]

2. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and orientation matrix.

  • The intensities of the reflections are integrated and scaled.

  • An absorption correction is applied to the data.[1]

3. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[11]

  • The structural model is then refined using full-matrix least-squares on F².[1][12] This iterative process adjusts atomic coordinates, and displacement parameters to minimize the difference between the observed and calculated structure factors.[11][12]

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for X-ray crystal structure analysis and a typical synthetic pathway for the title compounds.

General Workflow for X-ray Crystal Structure Analysis cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction indexing Indexing & Unit Cell Determination xray_diffraction->indexing integration Integration of Intensities indexing->integration scaling Scaling & Merging integration->scaling structure_solution Structure Solution (Direct/Patterson Methods) scaling->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation output output validation->output Final Structural Model (CIF)

Caption: Workflow of X-ray Crystal Structure Analysis.

General Synthetic Pathway reactant1 Ethyl Bromopyruvate intermediate This compound reactant1->intermediate reactant2 Thiourea reactant2->intermediate product Schiff Base or Cyclized Derivative intermediate->product reactant3 Substituted Aldehyde / Ketone reactant3->product

Caption: Synthesis of this compound Derivatives.

References

A Comparative Guide to the Kinetic Analysis of Reactions Involving 2-Aminothiazoles as Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nucleophilic reactivity of 2-aminothiazoles is crucial for predicting reaction outcomes and designing novel synthetic pathways. This guide provides a comparative analysis of the kinetic data from two distinct reaction types involving 2-aminothiazoles as nucleophiles: nucleophilic aromatic substitution and chemical oxidative polymerization. The information presented is supported by experimental data and detailed methodologies to aid in the design and interpretation of kinetic studies.

Quantitative Kinetic Data Comparison

The nucleophilicity of 2-aminothiazoles can be quantified and compared across different reaction systems. The following table summarizes key kinetic parameters from two representative studies.

Reaction Type 2-Aminothiazole Derivative Electrophile/Oxidant Solvent Second-Order Rate Constant (k) Nucleophilicity Parameter (N) Reaction Order Activation Energy (Ea) Reference
Nucleophilic Aromatic Substitution2-Amino-4-arylthiazoles4,6-Dinitrobenzofuroxan (DNBF)AcetonitrileVaries with aryl substituent4.90 < N < 6.85Second-orderNot Reported[1]
Chemical Oxidative Polymerization2-Aminothiazole (AT)Copper Chloride (CuCl₂)Water1.07 x 10⁻⁴ L mol⁻¹ s⁻¹ (at 50°C)Not Applicable1.14 (monomer), 0.97 (oxidant)21.57 kJ/mol[2][3]

Detailed Experimental Protocols

Kinetics of Nucleophilic Aromatic Substitution of 2-Amino-4-arylthiazoles with 4,6-Dinitrobenzofuroxan (DNBF)

This study assesses the nucleophilic character of a series of 2-amino-4-arylthiazoles by studying their reaction with the strong electrophile 4,6-dinitrobenzofuroxan (DNBF) in acetonitrile.[1]

Materials:

  • A series of 2-amino-4-arylthiazole derivatives

  • 4,6-Dinitrobenzofuroxan (DNBF)

  • Acetonitrile (spectroscopic grade)

Instrumentation:

  • UV-vis Spectrophotometer

Procedure:

  • Solutions of the 2-amino-4-arylthiazole derivatives and DNBF are prepared in acetonitrile.

  • The reaction is initiated by mixing the reactant solutions in a cuvette.

  • The progress of the reaction is monitored by recording the UV-vis spectra over time at the maximum absorption wavelength (λmax) of the formed complex, which is 482 nm.[1]

  • The observed rate constants (k_obsd) are determined from the exponential increase of the absorbance at λmax.

  • Second-order rate constants (k1) are calculated from the slope of the plot of k_obsd versus the concentration of the 2-aminothiazole derivative, which is kept in excess.

  • The nucleophilicity parameter (N) for each 2-aminothiazole derivative is then determined using the Mayr equation: log k = sN(N + E).[1]

Kinetics of Chemical Oxidative Polymerization of 2-Aminothiazole (AT)

This study investigates the kinetics of the chemical oxidative polymerization of 2-aminothiazole in an aqueous solution using copper chloride (CuCl₂) as the oxidant.[2][3]

Materials:

  • 2-Aminothiazole (AT) monomer

  • Copper Chloride (CuCl₂)

  • Deionized water

Instrumentation:

  • Three-neck flask equipped with a magnetic stirrer, thermometer, and condenser

  • Heating mantle

  • Parallel reactor for kinetic studies

Procedure:

  • To determine the reaction order with respect to the monomer, polymerization reactions are conducted at a fixed oxidant concentration with varying monomer concentrations (0.1–0.4 mol/L).[2][4]

  • To determine the reaction order with respect to the oxidant, reactions are carried out at a fixed monomer concentration with varying oxidant concentrations (0.1–0.4 mol/L).[2][4]

  • For determining thermodynamic parameters, polymerizations are performed at different temperatures (50, 60, 70, and 80 °C) with fixed monomer and oxidant concentrations.[2][4]

  • The initial rate of polymerization is monitored in the early stages of the reaction.[3]

  • The reaction orders are determined from the slopes of the logarithmic plots of the initial rate versus the concentration of the monomer and the oxidant, respectively.[3]

  • The activation energy is calculated from the Arrhenius plot of the rate constants at different temperatures.[3]

Visualizing Reaction Mechanisms and Workflows

To better illustrate the processes described, the following diagrams outline the reaction pathway and the experimental workflow for the kinetic analyses.

G Reaction of 2-Aminothiazole with DNBF cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_product Product 2-Aminothiazole 2-Aminothiazole Meisenheimer_Complex Meisenheimer-type Complex 2-Aminothiazole->Meisenheimer_Complex Nucleophilic Attack (k1) DNBF DNBF DNBF->Meisenheimer_Complex Substituted_Product C-C or C-N Coupled Product Meisenheimer_Complex->Substituted_Product Rate-determining step

Caption: Nucleophilic attack of 2-aminothiazole on DNBF.

G Kinetic Study Workflow for 2-AT Polymerization Start Start Vary_Monomer_Conc Vary Monomer Concentration Start->Vary_Monomer_Conc Vary_Oxidant_Conc Vary Oxidant Concentration Start->Vary_Oxidant_Conc Vary_Temperature Vary Reaction Temperature Start->Vary_Temperature Monitor_Initial_Rate Monitor Initial Polymerization Rate Vary_Monomer_Conc->Monitor_Initial_Rate Vary_Oxidant_Conc->Monitor_Initial_Rate Determine_Activation_Energy Determine Activation Energy Vary_Temperature->Determine_Activation_Energy Determine_Reaction_Orders Determine Reaction Orders Monitor_Initial_Rate->Determine_Reaction_Orders End End Determine_Reaction_Orders->End Determine_Activation_Energy->End

Caption: Workflow for polymerization kinetic analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-aminothiazole-4-carboxylate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-aminothiazole-4-carboxylate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedures to manage waste containing this compound responsibly.

This compound is a compound that causes skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed[1][2][3]. Therefore, proper handling and disposal are critical to prevent harm to individuals and the environment. The primary route for disposal is through an approved hazardous waste disposal service[4][5]. Do not allow this chemical to enter drains or the environment[2][6].

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment.

Hazard ClassificationPrecautionary Actions
Health Hazards Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[1][2]
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety glasses, and appropriate protective clothing to prevent skin exposure.[1][2] Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[7]
Handling Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Avoid contact with skin and eyes.[1][2][7]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste at the source is the most critical step in ensuring safe disposal.

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Contaminated personal protective equipment (PPE) like gloves and lab coats.

  • Segregate the waste into compatible categories. Do not mix this compound waste with other incompatible waste streams.

Step 2: Waste Containment and Labeling

Proper containment and labeling prevent accidental exposure and ensure that waste handlers are aware of the container's contents and associated hazards.

Waste TypeContainer RequirementsLabeling Instructions
Solid Waste (e.g., powder, contaminated wipes)Use a sturdy, leak-proof container with a secure lid that is compatible with the chemical.[6]Label clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[4][6]
Liquid Waste (e.g., solutions)Collect in a dedicated, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.[6]In addition to the standard hazardous waste information, indicate the approximate concentration of the compound on the label.[6]
Contaminated Sharps Place in a designated, puncture-resistant sharps container.Label the container clearly as "Hazardous Sharps Waste" with the chemical name.
Contaminated Labware & PPE Place in a labeled, durable bag or container designated for solid hazardous waste.[6]Label with "Hazardous Waste," the chemical name, and associated hazards.
Step 3: On-Site Storage

Store all waste containers in a designated, well-ventilated, and secure waste accumulation area away from incompatible materials[6]. Ensure containers are kept closed except when adding waste.

Step 4: Professional Disposal

The final step is to arrange for the removal and disposal of the hazardous waste by a licensed service.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.

  • Ensure all waste is properly documented according to your institution's and local regulatory requirements.

  • Waste material must be disposed of by a licensed professional waste disposal service in accordance with all national and local regulations[4][8].

Experimental Protocols: Decontamination and Spill Cleanup

Currently, there are no established experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required procedure is to collect it as hazardous waste for professional disposal.

In the event of a spill:

  • Evacuate the area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE , including respiratory protection, gloves, and eye protection.

  • Contain the spill to prevent it from spreading.

  • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal[1]. Avoid creating dust[2][7].

  • For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.

  • Clean the spill area with soap and water, and collect all decontamination materials as solid hazardous waste[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_container Containerization cluster_storage Storage & Disposal start Waste Generated (Solid, Liquid, Contaminated PPE) solid Solid Waste (Powder, Contaminated Items) start->solid Is it solid? liquid Liquid Waste (Solutions) start->liquid Is it liquid? sharps Contaminated Sharps start->sharps Is it a sharp? solid_container Place in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Place in Designated Sharps Container sharps->sharps_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Service storage->disposal

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling Ethyl 2-aminothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling of Ethyl 2-aminothiazole-4-carboxylate, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe working environment.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliant, tightly fitting with side-shields.[4][5]Protects against splashes and airborne particles.[5]
Face ShieldWorn over safety goggles.Recommended for handling large quantities or when there is a significant risk of splashing.[5]
Hand Protection Nitrile GlovesDisposable, powder-free.[5]Provides protection against incidental contact.[5] For prolonged contact, consider double-gloving or thicker, chemical-resistant gloves.
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommended.[3][5]Protects skin and personal clothing from contamination.[5]
Respiratory Protection N95 or N100 RespiratorNIOSH-approved.Required when handling powders, especially outside of a chemical fume hood, to prevent inhalation of dust.[1]

2. Step-by-Step Operational Procedures

2.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents. The storage area should be separate from foodstuffs.

2.2. Handling and Use

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control airborne levels.[1]

  • Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.[1][3] Avoid pouring the powder directly from the bottle; use a scoop or spatula.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.

2.3. Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1]

  • Skin Contact: Instantly wash with soap and water and rinse thoroughly.[1] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3]

3. Disposal Plan

  • Waste Classification: Waste from this product is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[3]

  • Containment: Collect waste in a suitable, labeled, and closed container for disposal.[3] Do not mix with other waste streams.

  • Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[3]

4. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

cluster_emergency Contingency A Preparation - Don appropriate PPE - Prepare work area in fume hood B Weighing - Tare balance with weigh boat - Carefully transfer powder A->B C Dissolution/Reaction - Add solvent/reagents slowly - Maintain ventilation B->C D Post-Procedure - Decontaminate work surfaces - Remove PPE correctly C->D E Waste Disposal - Segregate hazardous waste - Store in labeled, sealed containers D->E F Emergency Response - Eyewash/Shower - First Aid - Report Incident

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-aminothiazole-4-carboxylate
Reactant of Route 2
Ethyl 2-aminothiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.